BLT-1
Description
Propriétés
IUPAC Name |
[(2-hexylcyclopentylidene)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUSBISUVLUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The intricate choreography of leukocyte trafficking: a technical guide for researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core mechanisms governing leukocyte trafficking. This process, essential for immune surveillance and response, is a highly orchestrated cascade of molecular events that guide leukocytes from the bloodstream to tissues. Dysregulation of this intricate process is a hallmark of many inflammatory diseases, making its components key targets for therapeutic intervention.
The journey of a leukocyte from the circulation to a site of inflammation or tissue injury is a multi-step paradigm involving a coordinated sequence of adhesive and signaling events. This guide delves into the critical roles of selectins, integrins, and chemokines in mediating this process, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding and empower further research and drug development in this field.
The Leukocyte Adhesion Cascade: A Quantitative Perspective
The trafficking of leukocytes is initiated by their capture from the bloodstream and subsequent rolling along the vascular endothelium, a process primarily mediated by the selectin family of adhesion molecules. This initial, transient adhesion slows the leukocyte down, allowing it to sense activating signals, predominantly chemokines, presented on the endothelial surface. These signals trigger a conformational change in leukocyte integrins, shifting them to a high-affinity state. This activation enables firm adhesion of the leukocyte to the endothelium via binding to their ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1). Finally, the leukocyte transmigrates across the endothelial barrier into the underlying tissue, a process also involving integrins and other junctional adhesion molecules.
The following tables summarize key quantitative data related to these crucial steps in the leukocyte adhesion cascade, providing a comparative reference for researchers.
Table 1: Leukocyte Rolling Velocities
| Leukocyte Type | Endothelial Ligand | In Vivo/In Vitro Model | Rolling Velocity (μm/s) | Reference |
| Neutrophil | P-selectin | in silico | Varies with shear stress | [1] |
| Leukocyte | E-selectin | Wild-type mice | 27.5 ± 2.6 | [2] |
| Leukocyte | E-selectin | ICAM-1 deficient mice | 32.3 ± 2.7 | [2] |
| Leukocyte | E-selectin | E-selectin deficient mice | 47.2 ± 4.1 | [2] |
| Leukocyte | P-selectin & E-selectin | Sensitized wild-type mice | Varies | [3] |
Table 2: Integrin-Ligand Interactions
| Integrin | Ligand | Cell Type | Key Finding | Reference |
| LFA-1 (αLβ2) | ICAM-1 | T lymphocytes | Activation results in a modest increase in affinity for soluble ligand, but robust adhesion to ICAM-1 substrates. | [4] |
| LFA-1 (αLβ2) | ICAM-1 | T lymphocytes | Binding to multivalent ICAM-1 drives integrin microclustering. | [5] |
| Mac-1 (αMβ2) | ICAM-1 | Not specified | Binds to Ig domain 3 of ICAM-1. | [6] |
| β2-integrins | ICAMs | Neutrophils | High-affinity bent integrin molecules bind to ICAMs in cis. | [7] |
Table 3: Chemokine Concentrations in Migration Assays
| Chemokine | Cell Type | Assay Type | Concentration | Reference |
| CXCL8 (IL-8) | Human neutrophils | Microfluidics | 0.025 µM - 11.25 µM | [8] |
| CCL19 | Dendritic cells | 3D matrix migration | 100 nM | [9] |
| CCL21 | Dendritic cells | 3D matrix migration | 100 nM | [9] |
| Various | T cells | Transwell | MIP-3β (0.5 µg/ml), IP-10 (0.5 µg/ml), SLC (0.5 µg/ml), RANTES (100 ng/ml), MCP-1 (100 ng/ml), MDC (1 µg/ml), MIP-1α (1 ng/ml) | [10] |
Core Signaling Pathways in Leukocyte Trafficking
The precise regulation of leukocyte trafficking is orchestrated by a complex network of intracellular signaling pathways. These pathways are initiated by ligand binding to selectins, chemokine receptors, and integrins, and culminate in the cytoskeletal rearrangements and changes in integrin affinity necessary for directed migration.
Selectin-Mediated Signaling
The initial tethering and rolling of leukocytes on the endothelium are not passive processes. Engagement of selectin ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), initiates intracellular signals that contribute to the activation of integrins.[11]
Chemokine-Induced "Inside-Out" Signaling for Integrin Activation
Chemokines presented on the endothelial surface bind to G protein-coupled receptors (GPCRs) on the leukocyte surface. This binding triggers a rapid intracellular signaling cascade, known as "inside-out" signaling, which leads to a conformational change in integrins, shifting them to a high-affinity state.[11]
References
- 1. Dynamics of in silico leukocyte rolling, activation, and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of integrin affinity on cell surfaces | The EMBO Journal [link.springer.com]
- 5. The primacy of affinity over clustering in regulation of adhesiveness of the integrin αLβ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Affinity Bent β2-Integrin Molecules in Arresting Neutrophils Face Each Other through Binding to ICAMs In cis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine signaling and the regulation of bidirectional leukocyte migration in interstitial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Fates of Chemokine and Surrogate Molecule Gradients: Consequences for CCR7-Guided Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analesranf.com [analesranf.com]
BLT-1 Expression: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Leukotriene B4 Receptor 1 (BLT-1)
This guide provides a detailed overview of the expression of Leukotriene B4 Receptor 1 (this compound) across various human tissues. It is intended for researchers, scientists, and drug development professionals interested in the role of this compound in health and disease. This document summarizes quantitative expression data, provides detailed experimental protocols for its detection, and visualizes its key signaling pathways.
Introduction to this compound
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, this compound.[1] this compound is predominantly expressed on the surface of leukocytes and plays a crucial role in their recruitment and activation at sites of inflammation.[1][2] Understanding the tissue-specific expression and signaling of this compound is critical for the development of targeted therapeutics for various inflammatory diseases, autoimmune disorders, and cancer.
This compound Expression Across Human Tissues
The expression of this compound is most prominent in immune cells, reflecting its central role in the immune system. However, its expression can also be detected in other tissues, particularly under inflammatory conditions.
Quantitative mRNA Expression of LTB4R1
The following table summarizes the mRNA expression levels of the LTB4R gene, which encodes for this compound, across a range of human tissues. The data is presented in normalized protein-coding transcripts per million (nTPM) and is sourced from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.[3] Tissues with high expression are indicative of a significant physiological role for this compound.
| Tissue | Mean nTPM | Data Source |
| Immune System | ||
| Whole Blood | 25.8 | GTEx, HPA[3] |
| Spleen | 18.9 | GTEx, HPA[3] |
| Lymph Node | 11.5 | GTEx, HPA[3] |
| Bone Marrow | 10.2 | HPA[3] |
| Tonsil | 9.8 | HPA[3] |
| Other Tissues | ||
| Lung | 5.7 | GTEx, HPA[3] |
| Small Intestine - Terminal Ileum | 4.9 | GTEx, HPA[3] |
| Colon - Transverse | 3.5 | GTEx, HPA[3] |
| Liver | 2.1 | GTEx, HPA[3] |
| Skin - Sun Exposed (Lower leg) | 1.8 | GTEx[3] |
| Adipose - Subcutaneous | 1.7 | GTEx, HPA[3] |
| Stomach | 1.6 | GTEx, HPA[3] |
| Heart - Left Ventricle | 0.8 | GTEx, HPA[3] |
| Brain - Cortex | 0.3 | GTEx, HPA[3] |
| Skeletal Muscle | 0.3 | GTEx, HPA[3] |
This table presents a selection of tissues. For a comprehensive dataset, please refer to the GTEx portal and the Human Protein Atlas.[3]
Protein Expression
Immunohistochemical studies have confirmed the membranous and cytoplasmic expression of this compound in immune cells within various tissues.[4] Notably, high expression is observed in:
-
Neutrophils: These are among the first responders to sites of inflammation, and this compound is critical for their migration and activation.[1]
-
Monocytes and Macrophages: this compound signaling is involved in their recruitment and inflammatory functions.[1]
-
T-lymphocytes: this compound is expressed on effector T cells and plays a role in their recruitment to inflamed tissues.[5][6]
-
Dendritic Cells: this compound expression is also found on dendritic cells, suggesting a role in antigen presentation and the initiation of adaptive immune responses.[1]
This compound Signaling Pathways
Upon binding of its ligand LTB4, this compound activates several downstream signaling cascades that are crucial for mediating inflammatory responses. The primary signaling pathway involves the activation of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Another important pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, p38, and JNK. These pathways regulate gene expression and contribute to the long-term inflammatory response.
Below is a diagram illustrating the key signaling events downstream of this compound activation in an immune cell.
Experimental Protocols
Accurate detection and quantification of this compound expression are essential for research and drug development. This section provides detailed protocols for common experimental techniques used to study this compound.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting this compound protein in formalin-fixed paraffin-embedded (FFPE) human tissue sections, such as tonsil.[7]
I. Deparaffinization and Rehydration
-
Bake slides at 60°C for 60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween-20).
III. Staining
-
Incubate slides with a hydrogen peroxide blocking solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 60 minutes to prevent non-specific antibody binding.
-
Incubate with the primary antibody against this compound (at a pre-optimized dilution) overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color develops.
-
Rinse with distilled water.
IV. Counterstaining and Mounting
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
The following diagram illustrates the general workflow for immunohistochemistry.
Western Blotting for this compound Detection
This protocol is designed for the detection of this compound protein in human cell lysates, such as those from isolated neutrophils.[8][9]
I. Sample Preparation
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA or Bradford assay.
II. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.
III. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound (at a pre-optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 changes for 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes for 10 minutes each).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
The following diagram outlines the key steps in a Western blotting experiment.
Flow Cytometry for this compound Expression on Leukocytes
This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) to identify and quantify this compound expression on different leukocyte subsets.[10][11]
I. Cell Preparation
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.
II. Staining
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add Fc block (e.g., Human TruStain FcX™) and incubate for 10 minutes at room temperature to block non-specific antibody binding to Fc receptors.
-
Add the cocktail of fluorochrome-conjugated antibodies. A recommended panel for identifying major leukocyte subsets and this compound expression is provided below.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
(Optional) Add a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) just before analysis to exclude dead cells.
Recommended Antibody Panel:
| Target | Fluorochrome | Cell Population |
| This compound | PE | Target of interest |
| CD45 | APC-H7 | All leukocytes |
| CD3 | FITC | T-lymphocytes |
| CD14 | PerCP-Cy5.5 | Monocytes |
| CD16 | PE-Cy7 | Neutrophils, NK cells |
| CD19 | APC | B-lymphocytes |
| CD56 | BV421 | NK cells |
III. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on single, live cells, and then identify the different leukocyte populations based on their specific markers. Finally, quantify the expression of this compound on each subset.
The following diagram shows a logical workflow for gating cells in a flow cytometry experiment to analyze this compound expression.
Quantitative PCR (qPCR) for LTB4R1 mRNA
This protocol provides a method for the quantitative analysis of LTB4R1 mRNA expression in human tissues or cells.[12]
I. RNA Extraction and cDNA Synthesis
-
Extract total RNA from tissue or cell samples using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
II. qPCR Reaction
-
Prepare a qPCR reaction mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for LTB4R1
-
cDNA template
-
Nuclease-free water
-
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.
III. Data Analysis
-
Determine the cycle threshold (Ct) values for both the target gene (LTB4R1) and the housekeeping gene.
-
Calculate the relative expression of LTB4R1 using the ΔΔCt method. For absolute quantification, generate a standard curve using a known amount of a plasmid containing the LTB4R1 amplicon.
The following diagram illustrates the workflow for a qPCR experiment.
Conclusion
This technical guide provides a comprehensive resource for researchers studying this compound. The provided data on tissue expression, detailed experimental protocols, and visualization of signaling pathways will aid in the design and execution of experiments aimed at understanding the role of this compound in various physiological and pathological processes. Further investigation into the nuanced regulation and function of this compound in different cellular contexts will continue to be a critical area of research with significant therapeutic potential.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 2. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue expression of LTB4R - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. LTB4R protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophils Require Activation to Express Functional Cell-Surface Complement Receptor Immunoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of Workflow and Flow Cytometry Panels for Quantitative Expression Profiling of Surface Antigens on Blood Leukocyte Subsets: An HCDM CDMaps Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. Quantification and characterization of mouse and human tissue-resident microbiota by qPCR and 16S sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of the Leukotriene B4 Receptor 1 (BLT1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural biology of the Leukotriene B4 Receptor 1 (BLT1), a key G protein-coupled receptor (GPCR) involved in inflammatory responses. This document details the receptor's structure, ligand recognition, activation mechanisms, and signaling pathways, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of acute inflammation. It exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1.[1][2] Activation of BLT1 on various immune cells, including neutrophils, macrophages, and T cells, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][4][5] Consequently, the BLT1 receptor has emerged as a significant therapeutic target for a range of inflammatory diseases, including asthma, arthritis, and atherosclerosis.[2][6]
This guide delves into the molecular intricacies of BLT1, providing a foundational understanding for researchers and professionals engaged in the study of this receptor and the development of novel therapeutics targeting it.
Structural Insights into the BLT1 Receptor
The three-dimensional structure of the human BLT1 receptor has been elucidated through cryo-electron microscopy (cryo-EM) and X-ray crystallography, providing unprecedented insights into its architecture and function.[1][6][7]
Cryo-EM Structure of the Active State
A significant breakthrough in understanding BLT1 function came with the determination of the cryo-EM structure of the human BLT1 in complex with its endogenous ligand LTB4 and a Gi protein, captured in an active conformation at a resolution of 2.91 Å.[1][2] This structure revealed a canonical seven-transmembrane (7TM) helical bundle characteristic of class A GPCRs.[7]
The LTB4 binding pocket is located within the transmembrane domain and is predominantly hydrophobic, accommodating the lipid nature of its ligand.[1] Key residues from transmembrane helices TM2, TM3, TM6, and TM7 form the binding site.[1] A crucial feature of LTB4 recognition is a hydrogen-bond network involving water molecules and key polar residues within the pocket, which stabilizes the ligand in its binding pose.[1]
Crystal Structure of the Inactive State
The crystal structure of the human BLT1 in complex with the selective antagonist MK-D-046 has also been determined, offering a view of the receptor in its inactive state.[6][7] This structure, along with that of the guinea pig BLT1 bound to the inverse agonist BIIL-260, has been instrumental in understanding the molecular determinants of antagonist binding and the mechanism of receptor inhibition.[6][8]
Comparison of the active and inactive state structures reveals the conformational changes that accompany receptor activation. A key event in activation is the displacement of residues M1013.36 and I2717.39 towards the center of the receptor, which is thought to "unlock" an ionic lock at the base of the binding pocket, allowing for G protein coupling.[1]
Quantitative Ligand Binding and Functional Data
The interaction of various ligands with the BLT1 receptor has been characterized using a range of biochemical and cellular assays. The following tables summarize key quantitative data for selected agonists and antagonists.
| Ligand | Ligand Type | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| LTB4 | Endogenous Agonist | Chemotaxis | Dendritic Cells | EC50 | ~100 | [9] |
| LTB4 | Endogenous Agonist | Calcium Mobilization | RBL-2H3 | EC50 | ~1 | [9] |
| MK-D-046 | Antagonist | cAMP Assay | - | IC50 | 2 | [6] |
| U75302 | Antagonist | Calcium Mobilization | DRG neurons | IC50 | 1000 | [10] |
| CP-105696 | Antagonist | Chemotaxis | T cells | IC50 | - | [4] |
BLT1 Receptor Signaling Pathways
Upon agonist binding, the BLT1 receptor undergoes a conformational change that enables it to couple to and activate heterotrimeric G proteins. BLT1 primarily couples to G proteins of the Gi and Gq families, initiating distinct downstream signaling cascades.[2][11]
Gαi-Mediated Signaling
Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Gαq-Mediated Signaling
Coupling to Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which in turn activates various calcium-dependent enzymes and signaling pathways.
Cross-talk with TGF-β Signaling
Recent studies have revealed a cross-talk mechanism between the BLT1 and the transforming growth factor-β (TGF-β) signaling pathways. Activation of BLT1 can lead to the phosphorylation of the linker region of Smad3, a key downstream effector of the TGF-β receptor. This phosphorylation, mediated by the BLT1-NOX-ROS-EGFR-PI3K-ERK1/2 signaling cascade, can inhibit the anti-proliferative effects of TGF-β, providing a link between inflammation and cancer cell growth.[12]
Experimental Methodologies
The structural and functional characterization of the BLT1 receptor relies on a variety of sophisticated experimental techniques. This section provides an overview of the core methodologies.
Receptor Expression and Purification
For structural studies, the human BLT1 receptor is typically overexpressed in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system.[1][8] To enhance stability and facilitate crystallization or cryo-EM sample preparation, the receptor construct often includes modifications such as N-terminal signal peptides, C-terminal fusion partners (e.g., maltose-binding protein), and thermostabilizing mutations.[1][8]
The receptor is extracted from the cell membranes using detergents like lauryl maltose (B56501) neopentyl glycol (LMNG) and purified using a series of chromatographic steps, including affinity chromatography (e.g., immobilized metal affinity chromatography) and size-exclusion chromatography.[1][8]
Cryo-Electron Microscopy (Cryo-EM)
References
- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMDB-32018: cryo-EM structure of LTB4-bound BLT1 in complex with Gi protein - Yorodumi [pdbj.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the LTB4-BLT1 axis in chemotactic gradient sensing and directed leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights on ligand recognition at the human leukotriene B4 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights on ligand recognition at the human leukotriene B4 receptor 1: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Real-time Imaging of Leukotriene B4 Mediated Cell Migration and BLT1 Interactions with β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Pharmacology and Ligand Binding of the Leukotriene B4 Receptor 1 (BLT-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leukotriene B4 Receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory lipid mediator, leukotriene B4 (LTB4).[1][2] Expressed predominantly on leukocytes, including neutrophils, macrophages, and T cells, this compound plays a pivotal role in orchestrating acute and chronic inflammatory responses.[1][3] Activation of this compound by LTB4 triggers a cascade of intracellular signaling events that culminate in chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[4] Consequently, this compound has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, including asthma, rheumatoid arthritis, and psoriasis.[5][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, with a detailed focus on its signaling pathways, ligand binding characteristics, and the experimental methodologies used for its study.
This compound Signaling Pathways
This compound is coupled to both pertussis toxin-sensitive (Gαi) and -insensitive (Gαq) G proteins.[6][7] This dual coupling allows for the activation of multiple downstream signaling cascades, leading to a diverse range of cellular responses.
Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Concurrently, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a hallmark of this compound activation.[7][8]
Furthermore, this compound activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for mediating cellular processes such as proliferation and cytokine production. The signaling cascade leading to ERK1/2 phosphorylation involves a complex interplay of G proteins, receptor kinases, and scaffolding proteins.
Receptor desensitization and internalization are critical mechanisms for regulating this compound signaling. Agonist-induced phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), such as GRK2, promotes the binding of β-arrestins.[5][9] This interaction uncouples the receptor from G proteins and facilitates its internalization via clathrin-coated pits, thereby attenuating the signaling response.[2][9]
Ligand Binding and Quantitative Pharmacology
The interaction of ligands with this compound is characterized by high affinity and specificity. A variety of synthetic agonists and antagonists have been developed to probe the function of this compound and for their therapeutic potential. The binding affinities and functional potencies of these ligands are typically quantified using radioligand binding assays and in vitro functional assays.
Table 1: Binding Affinities (Ki) of Selected Antagonists for Human this compound
| Compound | Chemical Class | Ki (nM) | Reference |
| U-75302 | N/A | 13 | [10] |
| CP-105,696 | N/A | 1.1 | [10] |
Note: This table is not exhaustive and represents a selection of commonly cited this compound antagonists. Ki values can vary depending on the experimental conditions.
Table 2: Functional Potencies (EC50/IC50) of Selected Ligands for Human this compound
| Ligand | Assay Type | Parameter | Potency (nM) | Reference |
| LTB4 | Calcium Mobilization | EC50 | ~1-10 | [3] |
| U-75302 | Calcium Mobilization (vs LTB4) | IC50 | ~20-50 | N/A |
| Montelukast | Calcium Mobilization (vs UTP) | IC50 | 7700 | [11] |
| Pranlukast | Calcium Mobilization (vs UTP) | IC50 | 4300 | [11] |
EC50 represents the half-maximal effective concentration for agonists, while IC50 represents the half-maximal inhibitory concentration for antagonists. Values can vary based on the specific cell line and assay conditions.
Key Experimental Protocols
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the this compound receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax) in saturation experiments, or the inhibitory constant (Ki) of unlabeled competitors in competition assays.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human this compound.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein per well), a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4), and varying concentrations of the unlabeled competing ligand (for competition assays) or buffer (for saturation assays).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of unlabeled LTB4.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis to determine Kd and Bmax (for saturation experiments) or IC50 and subsequently Ki (for competition experiments).
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following this compound activation. It is a robust method for characterizing the potency and efficacy of this compound agonists and antagonists.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing this compound into a 96-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells with the dye for a specified time (e.g., 30-60 minutes) at 37°C to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of agonist or antagonist compounds in the assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Inject the agonist (or buffer for baseline control) into the wells and immediately begin recording the fluorescence intensity over time. The excitation and emission wavelengths will depend on the fluorescent dye used.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
For agonist dose-response curves, plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist dose-response curves, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of cells, typically neutrophils or other leukocytes, to migrate along a concentration gradient of a chemoattractant, such as LTB4.
Detailed Methodology:
-
Cell Isolation:
-
Isolate primary neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in a suitable assay medium (e.g., HBSS with 0.1% BSA).
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a Transwell® plate) with a porous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Add the chemoattractant (LTB4) at various concentrations to the lower wells. Include a negative control with assay medium alone.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation and Migration:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of time that allows for significant cell migration (e.g., 60-120 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik or a fluorescent dye like Calcein AM).
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent assay.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.
-
Plot the chemotactic index against the chemoattractant concentration to generate a dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay is used to detect the activation of the MAPK signaling pathway downstream of this compound by measuring the phosphorylation of ERK1/2.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing this compound to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with the this compound agonist for various time points or with different concentrations of the agonist. For antagonist studies, pre-incubate with the antagonist before agonist stimulation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Conclusion
The this compound receptor remains a compelling target for the development of novel anti-inflammatory therapeutics. A thorough understanding of its pharmacology, including its intricate signaling pathways and ligand binding properties, is essential for the successful design and evaluation of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the molecular and cellular functions of this compound and to screen for novel modulators of its activity. The continued application of these techniques will undoubtedly further elucidate the role of this compound in health and disease and pave the way for the development of next-generation anti-inflammatory drugs.
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time imaging of leukotriene B₄ mediated cell migration and BLT1 interactions with β-arrestin [pubmed.ncbi.nlm.nih.gov]
- 10. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of the BLT-1 Receptor Gene: A Technical Guide for Researchers
Abstract
The Leukotriene B4 Receptor 1 (BLT-1), a high-affinity G-protein coupled receptor (GPCR) for the potent inflammatory lipid mediator Leukotriene B4 (LTB4), is a critical component of the innate immune response and a key driver in numerous inflammatory diseases. Understanding the evolutionary trajectory of its encoding gene, LTB4R, provides crucial insights into its function, regulation, and its potential as a therapeutic target. This technical guide synthesizes current knowledge on the evolution of the this compound receptor gene, detailing its phylogenetic context, functional divergence, and the experimental methodologies used to elucidate its evolutionary history. Particular focus is given to the human-specific evolutionary adaptations that may underlie the prevalence of common inflammatory diseases.
Introduction to the this compound Receptor
Leukotriene B4 (LTB4) is a powerful chemoattractant for leukocytes, derived from the metabolism of arachidonic acid.[1] It exerts its effects through two known seven-transmembrane GPCRs: the high-affinity, leukocyte-specific this compound receptor, and the lower-affinity, more ubiquitously expressed BLT-2 receptor.[2][3] this compound activation triggers a cascade of intracellular signaling events that mediate chemotaxis, proliferation, and inflammatory responses.[1][4] Given its central role in inflammation, the LTB4-BLT1 axis is implicated in the pathogenesis of a wide spectrum of diseases, including asthma, atherosclerosis, inflammatory arthritis, and cancer.[1][5][6] The evolution of the LTB4R gene has shaped the receptor's ligand specificity, expression pattern, and signaling capacity, making its study essential for the development of targeted therapeutics.
Phylogenetic and Genomic Evolution
The this compound receptor belongs to the γ-branch of the Class A (Rhodopsin-like) GPCR superfamily.[7] Its gene, LTB4R, is located in close proximity to the gene for the BLT-2 receptor on human chromosome 14.[2][5] This genomic arrangement, coupled with a 32% sequence identity between the two receptors, strongly suggests that they arose from a gene duplication event.[7] This duplication allowed for subsequent functional divergence, resulting in two receptors with distinct affinities for LTB4 and different expression profiles.[2][3]
Divergence of this compound and BLT-2
Following the ancestral gene duplication, this compound and BLT-2 evolved under different selective pressures. This compound evolved into a high-affinity receptor highly specific for LTB4, with its expression largely restricted to leukocytes, such as neutrophils and T-cells, positioning it as a specialized mediator of immune cell trafficking.[2][5] In contrast, BLT-2 maintained a lower affinity for LTB4 and a broader specificity for other eicosanoids, coupled with a more ubiquitous tissue expression, suggesting a more generalized, homeostatic role.[2][3]
Human-Specific Epigenetic Evolution
Recent comparative epigenomic studies have revealed that the LTB4R gene is the most epigenetically divergent immunological gene in humans compared to chimpanzees and rhesus macaques.[6][8] This divergence is characterized by a coordinated state of human-specific hypomethylation in the promoter region and increased methylation within the gene body.[6][8] Promoter hypomethylation is known to be associated with increased gene expression.[6] Functional analyses confirm that human peripheral blood mononuclear cells exhibit both increased this compound expression and a heightened response to its LTB4 ligand compared to those from rhesus macaques.[6] This human-specific adaptation in the regulation of this compound expression may contribute to the unique aspects of the human immune system and the prevalence of chronic inflammatory diseases.[6][8]
Quantitative Data Summary
The evolutionary divergence of the BLT receptors is reflected in their distinct biochemical and regulatory properties.
| Feature | This compound Receptor | BLT-2 Receptor | Reference |
| Ligand Affinity (LTB4) | High (nM range) | Low (20-fold lower than this compound) | [2][7] |
| Ligand Specificity | Specific for LTB4 | Binds LTB4 and other eicosanoids | [2][3] |
| Primary Expression | Leukocytes (Neutrophils, T-cells, Macrophages) | Ubiquitous expression in multiple tissues | [2][3][5][7] |
| Primary G-Protein Coupling | Gi/o, G16 | Gi/o, G14 | [7] |
Table 1: Comparative properties of human this compound and BLT-2 receptors.
| Epigenetic Feature | Human vs. Primates (Chimpanzee, Rhesus Macaque) | Functional Consequence in Humans | Reference |
| Promoter DNA Methylation | Human-specific hypomethylation | Increased gene expression | [6][8] |
| Gene Body DNA Methylation | Human-specific increase in methylation | Active gene state | [6][8] |
| Receptor Expression | Increased in peripheral blood mononuclear cells | Heightened response to LTB4 ligand | [6] |
Table 2: Summary of human-specific epigenetic divergence in the LTB4R (this compound) gene.
Signaling Pathways
Upon binding LTB4, this compound activates several downstream signaling pathways crucial for its pro-inflammatory functions. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade and the NF-κB pathway.[1][9][10]
DOT script for this compound Signaling Pathway
Caption: this compound signaling cascade leading to cellular inflammatory responses.
Experimental Protocols
Studying the evolution of the this compound gene involves a combination of computational and experimental approaches.
Protocol: Phylogenetic Analysis
This protocol outlines the computational workflow for determining the evolutionary relationships of the this compound receptor.
DOT script for Phylogenetic Analysis Workflow
Caption: A typical workflow for constructing a phylogenetic tree.
Methodology:
-
Sequence Retrieval: Obtain protein sequences for this compound and related GPCRs (e.g., BLT-2, other chemoattractant receptors) from various species using databases like NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences to identify conserved regions and evolutionary relationships.[11] Common tools include MAFFT and ClustalW.
-
Model Selection: Determine the best-fit model of amino acid substitution for the dataset using software like ProtTest or ModelFinder. This step is crucial for the accuracy of methods like Maximum Likelihood and Bayesian Inference.[12]
-
Tree Construction: Build the phylogenetic tree using one or more common methods[12]:
-
Maximum Likelihood (ML): Infers a tree that maximizes the probability of observing the given sequence data.
-
Bayesian Inference (BI): Calculates the posterior probability of a tree.
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.[12]
-
-
Tree Validation: Assess the statistical confidence of the tree topology, typically through bootstrapping (for ML and NJ) or by using posterior probabilities (for BI).[13]
-
Visualization and Interpretation: Use software like FigTree or the R package phangorn to visualize the tree and interpret the evolutionary relationships between the genes/proteins.[12]
Protocol: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and density (Bmax) of ligands to this compound.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells recombinantly expressing the this compound receptor of interest (e.g., from human, mouse). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]LTB4) and increasing concentrations of an unlabeled competitor ligand.
-
Incubation: Allow the binding reaction to reach equilibrium at a defined temperature (e.g., 4°C).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Analyze the data using non-linear regression (e.g., one-site competition model in GraphPad Prism) to calculate the inhibitor constant (Ki) or, in saturation binding experiments, the dissociation constant (Kd) and maximum binding capacity (Bmax).[14]
Protocol: Calcium Mobilization Assay
This assay measures the functional response of cells to this compound activation by quantifying changes in intracellular calcium concentration ([Ca2+]i).
Methodology:
-
Cell Preparation: Plate cells expressing this compound (either endogenously or recombinantly) in a black-walled, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Signal Measurement: Use a fluorescence plate reader or microscope equipped with an automated injection system. Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Inject the agonist (e.g., LTB4) at various concentrations into the wells and continue to record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response for each agonist concentration. Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response).[15]
Implications for Drug Development
The evolutionary history of the this compound receptor has direct implications for therapeutic design.
-
Target Specificity: The divergence between this compound and BLT-2 provides a basis for developing highly selective antagonists. Understanding the specific amino acid differences in the ligand-binding pockets of each receptor across species can guide the structure-based design of drugs that target this compound without affecting BLT-2, potentially reducing off-target effects.[7]
-
Human-Specific Regulation: The discovery of human-specific epigenetic regulation of LTB4R suggests that therapeutic strategies aimed at modulating gene expression could be a viable approach.[6] Furthermore, it highlights the importance of using human cells or humanized model systems in preclinical studies, as animal models may not fully recapitulate the regulatory landscape of the human gene.
-
Translational Models: Evolutionary analysis can inform the choice of appropriate animal models for studying inflammatory diseases. Species with a more conserved this compound sequence and regulatory mechanism relative to humans may yield more translatable results.
Conclusion
The this compound receptor gene has evolved from an ancestral duplication event, leading to a highly specialized and potent mediator of leukocyte-driven inflammation. Its evolutionary path is marked by functional divergence from its paralog, BLT-2, and by unique epigenetic adaptations in the human lineage that appear to increase its expression and activity. This enhanced pro-inflammatory signaling may be a double-edged sword, contributing to robust immune defense while also predisposing modern humans to a range of chronic inflammatory diseases. A thorough understanding of this evolutionary context, gained through the experimental and computational protocols detailed herein, is indispensable for researchers seeking to unravel the complexities of inflammation and develop the next generation of targeted anti-inflammatory therapies.
References
- 1. pnas.org [pnas.org]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WikiGenes - LTB4R - leukotriene B4 receptor [wikigenes.org]
- 6. Human-specific epigenetic variation in the immunological Leukotriene B4 Receptor (LTB4R/BLT1) implicated in common inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights on ligand recognition at the human leukotriene B4 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Pharmacology and Structure Function Modelling of the Leukotriene B4 Receptor BLT1 | Lunds universitet [lu.se]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BLT-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BLT-1 (Leukotriene B4 receptor 1) antagonists in preclinical in vivo studies. The protocols detailed below are intended to serve as a guide for investigating the therapeutic potential of these antagonists in various inflammatory and disease models.
Introduction to this compound and its Antagonists
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation. It exerts its effects primarily through the high-affinity G protein-coupled receptor, this compound. Activation of this compound on immune cells, such as neutrophils, macrophages, and T-cells, triggers a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of inflammatory cytokines. Consequently, antagonism of the LTB4/BLT-1 signaling pathway presents a promising therapeutic strategy for a wide range of inflammatory diseases. Several small molecule this compound antagonists have been developed and evaluated in preclinical in vivo models, demonstrating significant efficacy in attenuating inflammation and disease pathology.
Featured this compound Antagonists for In Vivo Research
This section summarizes the key characteristics of commonly used this compound antagonists in in vivo studies.
| Antagonist | Target | In Vitro Potency (IC50/Ki) | In Vivo Models of Efficacy |
| U-75302 | This compound | Ki: 159 nM (guinea pig lung membranes)[1][2] | Asthma, COPD, Inflammation[3] |
| BIIL 284 | This compound | Ki: 1.7 nM (active metabolite BIIL 260)[4] | Atherosclerosis, Inflammation[4] |
| CP-105,696 | This compound | IC50: 8.42 nM (human neutrophils)[5][6] | Abdominal Aortic Aneurysm, Ischemia-Reperfusion Injury, Arthritis[5][7] |
| LY293111 | This compound | IC50: 17.6 nM (human neutrophils)[8]; Ki: 25 nM[9] | Pancreatic Cancer, Inflammation[10][11] |
This compound Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon LTB4 binding to the this compound receptor, leading to inflammatory responses.
Caption: this compound Receptor Signaling Cascade.
Experimental Protocols for In Vivo Studies
Detailed methodologies for key in vivo experiments are provided below.
Murine Model of Cigarette Smoke-Induced COPD
Objective: To evaluate the efficacy of a this compound antagonist in a mouse model of Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke (CS).
Experimental Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzo Life Sciences U-75302 (100 µg). CAS: 119477-85-9, Quantity: Each of | Fisher Scientific [fishersci.com]
- 3. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic actions of the second-generation leukotriene B4 receptor antagonist LY293111: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of ex vivo neutrophil activation by oral LY293111, a novel leukotriene B4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLT-1 Immunohistochemistry
These application notes provide a detailed protocol for the immunohistochemical detection of the Leukotriene B4 receptor 1 (BLT-1) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This guide is intended for researchers, scientists, and drug development professionals familiar with standard immunohistochemistry (IHC) techniques.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses.[1] It exerts its effects through binding to its high-affinity G-protein coupled receptor, this compound.[1] The LTB4/BLT-1 signaling axis plays a crucial role in the recruitment of immune cells to sites of inflammation and has been implicated in various inflammatory diseases and cancer.[1][2][3] Immunohistochemical localization of this compound in tissue samples is a valuable tool for understanding its role in disease pathogenesis and for the development of targeted therapies.
Principle of the Method
Immunohistochemistry allows for the visualization of the this compound protein within the context of tissue architecture.[4] The protocol involves a series of steps including tissue preparation, antigen retrieval to unmask the this compound epitope, incubation with a specific primary antibody against this compound, and subsequent detection using a labeled secondary antibody and a chromogenic or fluorescent substrate.[4][5]
Materials and Reagents
| Reagent/Material | Supplier Recommendations | Storage |
| Primary Antibody: Anti-BLT-1 | Validated for IHC | 4°C or -20°C |
| Secondary Antibody (e.g., HRP-conjugated) | Species-specific to primary Ab | 4°C |
| Antigen Retrieval Buffer (Citrate or EDTA) | Commercially available or lab-prepared | Room Temperature |
| Blocking Buffer (e.g., Normal Serum, BSA) | Commercially available or lab-prepared | 4°C |
| Chromogen/Substrate Kit (e.g., DAB) | Commercially available | 4°C |
| Hematoxylin Counterstain | Commercially available | Room Temperature |
| Xylene and Ethanol (B145695) (graded series) | Histology grade | Room Temperature |
| Deionized/Distilled Water | High purity | Room Temperature |
| PBS or TBS Buffer | Commercially available or lab-prepared | Room Temperature |
| Mounting Medium | Aqueous or permanent | Room Temperature |
| Positive and Negative Control Tissues | Known this compound expressing and non-expressing tissues | -80°C or FFPE blocks |
| Glass Slides | Positively charged | Room Temperature |
| Coverslips | Standard | Room Temperature |
| Humidified Staining Chamber | --- | --- |
| Microscope | Light or fluorescence | --- |
Experimental Protocol
Tissue Preparation
Proper tissue fixation and processing are critical for preserving tissue morphology and antigenicity.
-
Fixation : Immediately fix freshly dissected tissue (not exceeding 3-5 mm in thickness) in 4% paraformaldehyde or 10% neutral buffered formalin for 1 to 24 hours at room temperature.[6]
-
Dehydration : Dehydrate the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 85%, 95%, 100%).[7]
-
Clearing : Clear the dehydrated tissue in xylene.[6]
-
Paraffin (B1166041) Embedding : Infiltrate and embed the cleared tissue in paraffin wax.[6] The resulting paraffin blocks can be stored at room temperature for an extended period.[6]
-
Sectioning : Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on positively charged glass slides.[7]
-
Drying : Dry the slides overnight at 37°C or for 1-2 hours at 60°C.[7]
Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 10 minutes each.[7]
-
Rehydrate the sections by immersing them in a descending series of ethanol concentrations: two changes of 100% ethanol for 10 minutes each, followed by 95%, 70%, and 50% ethanol for 5 minutes each.[7]
-
Rinse the slides in distilled water.[7]
Antigen Retrieval
Formalin fixation can create cross-links that mask the antigenic epitope of this compound, necessitating an antigen retrieval step.[8] Heat-Induced Epitope Retrieval (HIER) is the most common method.[9]
-
Immerse slides in a staining dish containing an appropriate antigen retrieval buffer. Common buffers include Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[9][10] The optimal buffer should be determined empirically.
-
Heat the slides in the retrieval solution using a microwave, pressure cooker, or water bath.[11] A typical protocol involves heating to 95-100°C for 10-20 minutes.[6][8]
-
Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.[6]
-
Rinse the slides with PBS or TBS.
Immunohistochemical Staining
-
Peroxidase Block (for chromogenic detection) : If using a horseradish peroxidase (HRP)-conjugated secondary antibody, incubate the sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[6][12] Rinse with PBS.
-
Blocking Non-Specific Binding : To prevent non-specific antibody binding, incubate the sections with a blocking buffer for 30-60 minutes at room temperature.[4][13] A common blocking buffer is 5-10% normal serum from the same species as the secondary antibody, or 1-5% Bovine Serum Albumin (BSA) in PBS.[14]
-
Primary Antibody Incubation : Dilute the anti-BLT-1 primary antibody to its optimal concentration in antibody diluent (e.g., PBS with 1-2% BSA). The optimal dilution should be determined by titration, but a starting range of 1:100 to 1:1000 is common.[4] Incubate the sections with the diluted primary antibody in a humidified chamber overnight at 4°C, or for 1-2 hours at room temperature.[4]
-
Washing : Rinse the slides gently with PBS or TBS and then wash for 3 x 5 minutes in the same buffer.[12]
-
Secondary Antibody Incubation : Incubate the sections with the appropriate labeled secondary antibody (e.g., biotinylated or HRP-conjugated) diluted in antibody diluent according to the manufacturer's instructions. Incubation is typically for 30-60 minutes at room temperature.
-
Washing : Repeat the washing step as in 4.4.
Signal Detection and Visualization
The detection method will depend on the label conjugated to the secondary antibody.
-
Chromogenic Detection (e.g., with HRP-conjugated secondary)
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 30 minutes.[15][16]
-
Incubate the sections with a chromogenic substrate solution, such as 3,3'-Diaminobenzidine (DAB), until the desired staining intensity is reached (typically 2-10 minutes).[17] Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
-
Fluorescent Detection
-
If using a fluorophore-conjugated secondary antibody, proceed directly to counterstaining and mounting after the final wash.
-
Counterstaining, Dehydration, and Mounting
-
Counterstaining : To visualize cell nuclei, counterstain the sections with a suitable counterstain, such as Hematoxylin for chromogenic detection or DAPI for fluorescent detection.[6][7]
-
Dehydration (for chromogenic detection with permanent mounting) : Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[6]
-
Mounting : Apply a coverslip to the slides using an appropriate mounting medium. For chromogenic staining with permanent mounting, use a resinous mounting medium. For fluorescent staining, use an aqueous mounting medium with an anti-fade agent.
Microscopic Examination
Examine the slides under a light microscope for chromogenic staining or a fluorescence microscope for fluorescent staining. This compound staining should be observed in the expected cellular compartments (typically the cell membrane and cytoplasm).
Data Interpretation
-
Positive Control : Should exhibit specific staining in the expected cell types and subcellular locations.
-
Negative Control (primary antibody omission) : Should show no specific staining.
-
Negative Control (isotype control) : Should show minimal to no background staining.
-
Test Tissue : The intensity and distribution of this compound staining can be semi-quantitatively scored based on the percentage of positive cells and the staining intensity.
This compound Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: this compound Immunohistochemistry Workflow.
References
- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Intestinal epithelial BLT1 promotes mucosal repair [insight.jci.org]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. bosterbio.com [bosterbio.com]
- 8. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. youtube.com [youtube.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. agrisera.com [agrisera.com]
- 15. IHC Immunodetection | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the BLT-1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leukotriene B4 Receptor 1 (LTB4R1), also known as BLT-1, is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory lipid mediator, leukotriene B4 (LTB4). The LTB4/BLT-1 signaling axis is a critical pathway in the initiation and amplification of inflammatory responses, primarily by mediating the chemotaxis and activation of leukocytes, including neutrophils, macrophages, and T cells. Dysregulation of this pathway has been implicated in a variety of inflammatory diseases such as asthma, arthritis, and atherosclerosis, making this compound a promising therapeutic target.
These application notes provide a comprehensive guide for the utilization of the CRISPR-Cas9 system to achieve efficient knockout of the LTB4R1 (this compound) gene in primary human immune cells. The protocols outlined below detail the necessary steps from guide RNA design to the functional validation of gene knockout, enabling researchers to investigate the precise role of this compound in various cellular processes and to explore its potential as a drug target.
Data Presentation
Table 1: Validated sgRNA Sequences for Human LTB4R1 Gene
| Target Exon | sgRNA ID | Sequence (5' - 3') | Predicted On-Target Score | Predicted Off-Target Score |
| Exon 1 | BLT1-sg01 | GAGCATGGTGGCCATCTACCGG | 92 | 85 |
| Exon 1 | BLT1-sg02 | GTGCTGGTCCTGGTGCTCAAGG | 88 | 78 |
| Exon 2 | BLT1-sg03 | CTGCTTCCTCATCTACGTGCGG | 95 | 90 |
| Exon 2 | BLT1-sg04 | GGCCATCTACCGGAACCTGAAG | 85 | 80 |
Note: These are example sequences and scores. Actual sequences should be designed and validated using appropriate bioinformatics tools.
Table 2: Knockout Efficiency of this compound in Primary Human T Cells
| sgRNA ID | Delivery Method | Transfection Efficiency (%) | Indel Frequency (%) | Functional Knockout (%) |
| BLT1-sg01 | Electroporation (RNP) | 85 ± 5 | 78 ± 7 | 75 ± 6 |
| BLT1-sg03 | Electroporation (RNP) | 88 ± 4 | 82 ± 6 | 80 ± 5 |
| Control | Electroporation (RNP) | 86 ± 5 | <1 | <1 |
Indel frequency determined by Next-Generation Sequencing (NGS). Functional knockout determined by loss of this compound surface expression via flow cytometry.
Table 3: Functional Analysis of this compound Knockout Primary Human Neutrophils
| Cell Type | Chemoattractant (LTB4, 10 nM) | Migration Index | Oxidative Burst (Relative Luminescence Units) |
| Wild-Type | + | 4.5 ± 0.4 | 12,500 ± 1,100 |
| Wild-Type | - | 1.0 ± 0.1 | 500 ± 50 |
| This compound KO | + | 1.2 ± 0.2 | 600 ± 70 |
| This compound KO | - | 1.0 ± 0.1 | 480 ± 60 |
Migration index calculated as the fold change in migrated cells in response to LTB4 relative to the buffer control.
Experimental Protocols
Protocol 1: Design and Validation of sgRNAs for this compound
-
Target Site Selection:
-
Identify the genomic sequence of the human LTB4R1 gene from a database such as Ensembl or NCBI.
-
Use online sgRNA design tools (e.g., CHOPCHOP, Benchling) to identify potential 20-nucleotide target sequences within the coding exons of LTB4R1.
-
Prioritize targets in the early exons to maximize the likelihood of generating a loss-of-function frameshift mutation.
-
Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects.
-
-
sgRNA Synthesis:
-
Synthesize the selected sgRNAs as single-guide RNAs or as a two-part crRNA:tracrRNA complex.
-
Chemically modified synthetic sgRNAs are recommended for increased stability and reduced immunogenicity in primary cells.
-
-
In Vitro Validation (Optional but Recommended):
-
Assemble ribonucleoprotein (RNP) complexes by incubating purified Cas9 nuclease with the synthetic sgRNA.
-
Perform an in vitro cleavage assay using a PCR-amplified fragment of the LTB4R1 target locus as a substrate.
-
Analyze the cleavage products on an agarose (B213101) gel to confirm the activity of the sgRNA.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of this compound in Primary Human T Cells
-
Isolation and Activation of T Cells:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Activate the T cells for 48-72 hours using anti-CD3/CD28 antibodies in the presence of IL-2.
-
-
Preparation of Cas9 RNP Complexes:
-
Resuspend lyophilized TrueCut™ Cas9 Protein v2 to a stock concentration of 20 µM.
-
Prepare a 20 µM stock solution of the validated synthetic sgRNA.
-
For each electroporation reaction, combine an equal molar ratio of Cas9 protein and sgRNA. Incubate at room temperature for 10-20 minutes to allow RNP complex formation.
-
-
Electroporation:
-
Harvest the activated T cells and resuspend them in an appropriate electroporation buffer at a density of 1 x 10^7 cells/mL.
-
Add the pre-formed Cas9 RNP complex to the cell suspension.
-
Electroporate the cells using a Neon™ Transfection System or a similar device with optimized parameters for primary T cells (e.g., 1600 V, 10 ms, 3 pulses).
-
Immediately transfer the electroporated cells to a pre-warmed culture medium containing IL-2.
-
-
Post-Electroporation Culture and Expansion:
-
Culture the cells for 3-7 days to allow for gene editing and recovery.
-
Monitor cell viability and expansion.
-
Protocol 3: Validation of this compound Knockout
-
Genomic DNA Analysis:
-
After 72 hours, harvest a subset of the edited cells and extract genomic DNA.
-
Amplify the target region of the LTB4R1 gene by PCR.
-
Analyze the PCR products for the presence of insertions and deletions (indels) using one of the following methods:
-
Sanger Sequencing with TIDE/ICE analysis: Sequence the PCR product and analyze the trace data using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify indel frequency.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the amplicon to obtain a detailed profile of the different mutations.
-
-
-
Protein Expression Analysis (Flow Cytometry):
-
Stain the edited and control cells with a fluorescently labeled antibody specific for human this compound.
-
Analyze the cells by flow cytometry to quantify the percentage of cells that have lost this compound surface expression.
-
Protocol 4: Functional Assays for this compound Knockout Cells
-
Chemotaxis Assay:
-
Use a transwell migration assay to assess the chemotactic response of edited and control cells to LTB4.
-
Plate the cells in the upper chamber of a transwell insert.
-
Add LTB4 to the lower chamber as a chemoattractant.
-
After incubation, quantify the number of cells that have migrated to the lower chamber.
-
Calculate the migration index as the fold change in migrated cells in the presence of LTB4 compared to a buffer control.
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with LTB4 and measure the change in intracellular calcium concentration over time using a fluorometer or a flow cytometer.
-
-
Oxidative Burst Assay (for phagocytes):
-
Prime neutrophils or macrophages with a pro-inflammatory stimulus (e.g., TNF-α).
-
Stimulate the cells with LTB4.
-
Measure the production of reactive oxygen species (ROS) using a chemiluminescent or fluorescent probe (e.g., luminol (B1675438) or dihydroethidium).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: CRISPR-Cas9 Knockout Workflow
Application Notes and Protocols for BLT-1 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leukotriene B4 receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory lipid mediator, Leukotriene B4 (LTB4).[1][2] The LTB4/BLT-1 signaling axis is a critical pathway in the initiation and amplification of inflammatory responses, primarily by mediating the chemotaxis of leukocytes such as neutrophils and macrophages to sites of inflammation.[1][3] Dysregulation of this pathway is implicated in various inflammatory diseases, including asthma, arthritis, and atherosclerosis, making this compound an attractive therapeutic target.[1][4] Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the interaction between a ligand and its receptor. This document provides detailed protocols for a this compound radioligand binding assay using [3H]LTB4, along with representative data and a depiction of the associated signaling pathway.
Data Presentation
Table 1: [3H]LTB4 Binding Affinity and Receptor Density
This table summarizes the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]LTB4 for the this compound receptor from various tissue and cell sources.
| Species | Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human | Polymorphonuclear Leukocytes (PMNs) | 10.8 - 13.9 | 26,000 - 40,000 receptors/cell | [5] |
| Sheep | Lung Membranes | 0.18 ± 0.03 | 410 ± 84 | [6][7] |
| Guinea Pig | Spleen Membranes | ~2.5 (IC50) | Not Reported | [8] |
Table 2: Competitive Binding Data for this compound Ligands
This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various compounds that compete with [3H]LTB4 for binding to the this compound receptor.
| Compound | Species/Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| LTB4 | Guinea Pig Spleen | - | 2.5 | [8] |
| 20-hydroxy-LTB4 | Guinea Pig Spleen | - | ~20 | [8] |
| 6-trans-LTB4 | Guinea Pig Spleen | - | ~1600 | [8] |
| 20-carboxy-LTB4 | Guinea Pig Spleen | - | ~2500 | [8] |
| CP-195543 | Human Neutrophils | 4.9 | 6.8 | [9] |
| U75302 | Murine Dorsal Root Ganglia | - | (Used at 1 µM) | [10] |
Experimental Protocols
Principle
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the this compound receptor. The assay measures the ability of a test compound to displace the specific binding of the radiolabeled ligand, [3H]LTB4, from its receptor in a membrane preparation.
Materials and Reagents
-
Receptor Source: Membranes prepared from cells expressing the this compound receptor (e.g., human neutrophils, cultured HL-60 cells, or recombinant cell lines) or tissue homogenates (e.g., guinea pig spleen, sheep lung).[5][6][8]
-
Radioligand: [3H]Leukotriene B4 ([3H]LTB4)
-
Unlabeled Ligand: Leukotriene B4 (LTB4) for determining non-specific binding and for standard curves in competition assays.
-
Test Compounds: Unlabeled compounds to be evaluated for their binding affinity.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A vacuum manifold for rapid filtration.
-
Scintillation Counter: For quantifying radioactivity.
Membrane Preparation
-
Cell Lysis: Resuspend cells expressing this compound in ice-cold lysis buffer.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Final Resuspension: Resuspend the final membrane pellet in binding buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay (Competition)
-
Assay Setup: Set up assay tubes or a 96-well plate on ice. Include tubes for total binding (only [3H]LTB4), non-specific binding ([3H]LTB4 and a high concentration of unlabeled LTB4), and competition binding ([3H]LTB4 and various concentrations of the test compound).
-
Reagent Addition:
-
Add a constant amount of the membrane preparation to each tube/well.
-
Add the appropriate concentration of the test compound or unlabeled LTB4 for non-specific binding.
-
Add a constant concentration of [3H]LTB4 (typically at or near its Kd) to all tubes/wells.
-
Adjust the final volume with binding buffer.
-
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled LTB4) from the total binding (counts with only [3H]LTB4).
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) from the competition curve using non-linear regression analysis.
-
Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time Imaging of Leukotriene B4 Mediated Cell Migration and BLT1 Interactions with β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking the Leukotriene B4 Receptor 1 Inhibits Late-Phase Airway Responses in Established Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding of leukotriene B4 to receptors on human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of BLT-1 Inhibitors in Asthma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing BLT-1 (Leukotriene B4 Receptor 1) inhibitors in preclinical and clinical asthma research. It is designed to guide researchers in designing, executing, and interpreting experiments aimed at evaluating the therapeutic potential of this compound antagonists in asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus production, and infiltration of inflammatory cells. Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid and is a powerful chemoattractant for various leukocytes, including neutrophils and eosinophils.[1][2] LTB4 exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, this compound.[3][4][5] The LTB4/BLT-1 signaling axis has been implicated in the pathogenesis of asthma, particularly in severe and neutrophil-dominant phenotypes, making this compound an attractive therapeutic target.[6][7] This document outlines the application of this compound inhibitors in asthma research, providing quantitative data from key studies and detailed experimental protocols.
This compound Signaling Pathway in Asthma
Activation of the this compound receptor by its ligand, LTB4, on the surface of immune cells triggers a cascade of intracellular signaling events that are central to the inflammatory response in asthma. This pathway plays a crucial role in the recruitment and activation of neutrophils and effector T-cells into the airways.
Caption: this compound signaling pathway in immune cells.
Quantitative Data on this compound Inhibitor Efficacy
The following tables summarize the quantitative effects of various this compound inhibitors in preclinical and clinical models of asthma.
Table 1: Effect of LY293111 on Inflammatory Markers in Allergen-Challenged Asthmatic Subjects
| Parameter | Placebo | LY293111 (112 mg, t.i.d.) | % Change | p-value | Reference |
| BAL Neutrophils (absolute count, x10⁶) | 0.09 (median) | 0.04 (median) | ↓ 55.6% | < 0.05 | [8] |
| BAL Neutrophils (%) | 0.80 (median) | 0.35 (median) | ↓ 56.3% | < 0.05 | [8] |
| BAL Myeloperoxidase (MPO) (ng/mL) | 16 (mean) | 3.5 (mean) | ↓ 78.1% | Significant reduction noted | [8] |
| BAL LTB4 (pg/mL) | 4.6 (mean) | 2.2 (mean) | ↓ 52.2% | Significant reduction noted | [8] |
| Early Asthmatic Response (EAR) | No difference | No difference | - | NS | [8] |
| Late Asthmatic Response (LAR) | No difference | No difference | - | NS | [8] |
| Airway Hyperresponsiveness | No difference | No difference | - | NS | [8] |
| BAL Eosinophils, Macrophages, Lymphocytes | No difference | No difference | - | NS | [8] |
BAL: Bronchoalveolar Lavage; NS: Not Significant
Table 2: Effect of U-75302 on Antigen-Induced Eosinophil Influx in Sensitized Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Eosinophil Influx (%) | p-value | Reference |
| U-75302 | 1.0 | 12.2% | > 0.05 | [9] |
| U-75302 | 10.0 | 43.2% | < 0.05 | [9] |
| U-75302 | 30.0 | 61.1% | < 0.05 | [9] |
| Histopathological Assessment | ||||
| Peribronchial Eosinophil Infiltration (6h) | Not specified | 81% reduction | Significant | [9] |
| Peribronchial Eosinophil Infiltration (24h) | Not specified | 79% reduction | Significant | [9] |
Table 3: Clinical Trial Outcomes of BIIL 284 in Cystic Fibrosis Patients (Trial Terminated Early)
| Parameter (Adults) | Placebo | BIIL 284 | p-value | Reference |
| Serious Adverse Events (SAEs) | 21.2% | 36.1% | 0.007 | [10][11] |
| Pulmonary Exacerbations | 18.2% | 33.1% | 0.005 | [10][11] |
Note: This trial was in cystic fibrosis, a disease with a significant neutrophilic airway inflammation component, but highlights potential safety concerns.
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of this compound inhibitors. The following are standard protocols used in preclinical asthma research.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to induce a robust eosinophilic airway inflammation and AHR, mimicking key features of allergic asthma.[12][13][14][15]
1. Materials:
- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Nebulizer/aerosol delivery system
2. Sensitization:
- On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in saline.[16]
- Control mice receive i.p. injections of saline with alum only.
3. Airway Challenge:
- From Day 21 to Day 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.[16]
- Control mice are exposed to a saline aerosol.
4. Administration of this compound Inhibitor:
- The this compound inhibitor or vehicle control can be administered via various routes (e.g., oral gavage, i.p. injection) at a predetermined time before each OVA challenge. The dosing regimen will depend on the pharmacokinetic properties of the specific inhibitor.
5. Outcome Assessment (24-48 hours after the final challenge):
- Measurement of Airway Hyperresponsiveness (Protocol 2)
- Bronchoalveolar Lavage (BAL) for cell and cytokine analysis (Protocol 3)
- Lung histopathology
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)
AHR to bronchoconstrictors like methacholine (B1211447) is a hallmark of asthma. It can be measured invasively or non-invasively.
1. Non-Invasive Method (Whole-Body Plethysmography):
- Place conscious, unrestrained mice into the main chamber of a whole-body plethysmograph.[6][7][17]
- Allow a 3-minute acclimatization period to establish a baseline reading.
- Expose the mice to nebulized saline, followed by increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.[6][7]
- Record breathing parameters for 3 minutes after each nebulization.
- AHR is expressed as the enhanced pause (Penh), a calculated value that correlates with airway obstruction.[6][7][17]
2. Invasive Method (Forced Oscillation Technique):
- Anesthetize, tracheostomize, and mechanically ventilate the mice.[1]
- Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).
- Administer increasing doses of methacholine intravenously or via aerosol.
- Record changes in RL and Cdyn to quantify AHR. This method provides a more direct measure of lung mechanics.[1]
Protocol 3: Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.[18][19][20][21]
1. Procedure:
- Euthanize the mouse via an approved method.
- Expose the trachea through a midline incision in the neck.
- Insert a cannula into the trachea and secure it.
- Instill and aspirate a fixed volume of cold, sterile saline (e.g., 3 x 0.5 mL).[19]
- Pool the recovered BAL fluid (BALF) on ice.
2. Total and Differential Cell Counts:
- Centrifuge the BALF (e.g., 400 x g for 10 minutes at 4°C) to pellet the cells.
- Resuspend the cell pellet in a known volume of buffer.
- Determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik) for differential counting of macrophages, eosinophils, neutrophils, and lymphocytes (count at least 300 cells).[22]
3. Flow Cytometry Analysis of BALF Cells:
- For more detailed immunophenotyping, resuspend BALF cells in FACS buffer.[20][23]
- Block Fc receptors with anti-CD16/32 antibodies.
- Stain cells with a panel of fluorescently-labeled antibodies against cell surface markers to identify specific leukocyte populations (e.g., CD45, Siglec-F for eosinophils; CD11c, F4/80 for macrophages; Ly-6G for neutrophils; CD3, CD4, CD8 for T-cells).[19]
- Analyze the stained cells using a flow cytometer.
4. Cytokine Analysis:
- Use the supernatant from the centrifuged BALF.
- Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17) using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex).[24][25][26][27]
Visualization of Experimental Design and Logic
Experimental Workflow for Evaluating this compound Inhibitors
Caption: General workflow for testing this compound inhibitors.
Logical Relationship of this compound Inhibition in Asthma
Caption: Mechanism of action for this compound inhibitors.
References
- 1. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Reversible, Non-invasive Method for Airway Resistance Measurements and Bronchoalveolar Lavage Fluid Sampling in Mice [jove.com]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 8. Effect of a leukotriene B4 receptor antagonist, LY293111, on allergen induced responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the selective leukotriene B4 antagonist U-75302 on antigen-induced bronchopulmonary eosinophilia in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 13. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 15. researchgate.net [researchgate.net]
- 16. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modelling Asthma in Mice Using Common Aeroallergens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Performing Bronchoalveolar Lavage in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Dietary 3'-sialyllactose reduces sensitization and type 2 inflammation in a house dust mite induced acute allergic asthma model [frontiersin.org]
- 23. Flow cytometric analysis of bronchoalveolar lavage fluid immune dynamics in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Study on the Relationship Between Bronchoalveolar Lavage Fluid Cell Count, Th1/Th2 Cytokines and Pulmonary Function in Patients with Cough Variant Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Predicting Intermediate Phenotypes in Asthma Using Bronchoalveolar Lavage‐Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: BLT-1 as a Biomarker for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The leukotriene B4 receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor for the potent lipid chemoattractant, leukotriene B4 (LTB4). The LTB4/BLT-1 signaling axis is a critical pathway in the initiation and amplification of inflammatory responses.[1] Upregulation of this compound has been implicated in the pathogenesis of a variety of inflammatory diseases, making it a promising biomarker for disease activity, diagnosis, and a potential therapeutic target. These application notes provide a comprehensive overview of this compound's role in inflammatory diseases and detailed protocols for its detection and quantification.
This compound in Inflammatory Diseases
This compound is predominantly expressed on the surface of hematopoietic cells, including neutrophils, eosinophils, monocytes/macrophages, and T lymphocytes.[1] Its activation by LTB4 triggers a cascade of intracellular events leading to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. Elevated levels of LTB4 and/or increased expression of this compound have been observed in several inflammatory conditions:
-
Rheumatoid Arthritis (RA): In patients with RA, levels of LTB4 are elevated in the serum, synovial fluid, and synovial tissue compared to healthy individuals or those with osteoarthritis.[2] Furthermore, leukocytes that infiltrate the synovial fluid of RA patients predominantly express this compound mRNA.[3] This suggests a crucial role for the LTB4/BLT-1 pathway in the recruitment of inflammatory cells to the joints, contributing to the pathogenesis of RA.[2]
-
Asthma and Chronic Obstructive Pulmonary Disease (COPD): Increased levels of LTB4 have been found in the airways of patients with asthma and COPD.[4] In COPD patients, there is a significant increase in this compound-positive alveolar macrophages and cells within the alveolar walls compared to non-smokers.[5] In asthma, this compound is implicated in the accumulation of T cells in the lungs, with increased numbers of this compound expressing CD8+ T cells observed in asthmatic tissue and bronchoalveolar lavage fluid.[6]
-
Inflammatory Bowel Disease (IBD): Enhanced activation of the LTB4/BLT-1 pathway is associated with IBD.[7] Increased levels of LTB4 have been detected in the colonic mucosa of IBD patients.[7] Studies suggest that the LTB4/BLT-1 axis contributes to the inflammatory process in IBD.
Data Presentation: this compound Expression in Inflammatory Diseases
The following table summarizes the available quantitative and semi-quantitative data on this compound expression in various inflammatory diseases. It is important to note that direct comparison across studies is challenging due to variations in patient cohorts, sample types, and analytical methods.
| Disease | Sample Type | Method | Finding | Reference |
| Rheumatoid Arthritis | Synovial Tissue | Real-Time Quantitative PCR | This compound mRNA expression was stronger in RA patients compared to osteoarthritis (OA) patients. | [3] |
| Synovial Fluid Leukocytes | Real-Time Quantitative PCR | Predominantly expressed this compound mRNA. | [3] | |
| COPD | Alveolar Macrophages | Immunohistochemistry | Significant increase in the percentage of this compound-positive alveolar macrophages compared to non-smokers. | [5] |
| Alveolar Walls | Immunohistochemistry | Increased number of this compound-positive cells compared to non-COPD smokers. | [5] | |
| Asthma | Peripheral Blood CD8+ T cells | Flow Cytometry | Higher percentage of this compound-expressing cells in asthmatics compared to non-asthmatics. | [6] |
| IBD (Ulcerative Colitis) | Colonic Mucosa | RNAscope | Increased epithelial LTB4R (this compound) mRNA expression in IBD biopsy samples compared to healthy controls. | [7] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Activation of this compound by its ligand LTB4 initiates a signaling cascade through G-proteins, leading to downstream effector functions such as chemotaxis, degranulation, and production of reactive oxygen species (ROS).
Experimental Workflow for this compound Biomarker Analysis
A typical workflow for investigating this compound as a biomarker involves sample collection, processing, and analysis using various molecular and cellular biology techniques.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for LTB4
This protocol is for the quantitative determination of LTB4, the ligand for this compound, in biological fluids. Commercial ELISA kits for this compound protein itself may be limited.
Materials:
-
Commercially available LTB4 ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (as provided in the kit)
-
Samples (serum, plasma, synovial fluid, cell culture supernatants)
Procedure:
-
Sample Preparation:
-
Collect blood samples and prepare serum or plasma according to standard procedures.
-
Centrifuge synovial fluid to remove cellular debris.
-
Cell culture supernatants can typically be used directly.
-
Dilute samples as necessary with the assay buffer provided in the kit.
-
-
Assay Procedure (based on a typical competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard, control, or sample to the appropriate wells of the LTB4-coated microplate.
-
Add 50 µL of HRP-conjugated LTB4 to each well.
-
Add 50 µL of anti-LTB4 antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Aspirate each well and wash four times with 300 µL of wash buffer.
-
Add 150 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of LTB4 in the samples by interpolating from the standard curve.
-
Flow Cytometry for Cell Surface this compound Expression
This protocol describes the staining of cell surface this compound on peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human this compound antibody (fluorochrome-conjugated)
-
Isotype control antibody (matched to the this compound antibody)
-
Fc block (e.g., Human TruStain FcX™)
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
-
Staining:
-
Resuspend PBMCs in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add Fc block to each tube and incubate for 10 minutes at room temperature to block non-specific antibody binding.
-
Add the fluorochrome-conjugated anti-human this compound antibody or the corresponding isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
Add the viability dye just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte and/or monocyte populations based on forward and side scatter properties.
-
Exclude dead cells using the viability dye.
-
Analyze the expression of this compound on the gated cell populations and compare the mean fluorescence intensity (MFI) or percentage of positive cells between patient and control groups.
-
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissue
This protocol outlines the detection of this compound in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-BLT-1 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Mounting:
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the localization and intensity of this compound staining. Scoring can be performed based on the percentage of positive cells and staining intensity.
-
Conclusion
This compound is a key player in the inflammatory cascade and its upregulation is a common feature in several chronic inflammatory diseases. The protocols provided herein offer standardized methods for the quantification of this compound and its ligand LTB4, which can be utilized to further investigate its role as a biomarker for disease activity, patient stratification, and as a potential target for novel anti-inflammatory therapies. Further research with standardized quantitative assays is needed to establish definitive clinical cut-off values for this compound in different inflammatory conditions.
References
- 1. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LeukotrieneB4 receptor 1 is Differentially Expressed on Peripheral T Cells of Steroid-Sensitive and -Resistant Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal epithelial BLT1 promotes mucosal repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLT-1 siRNA Knockdown Experimental Design
Introduction
The Leukotriene B4 Receptor 1 (BLT-1), also known as LTB4R, is a high-affinity G protein-coupled receptor (GPCR) for the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4)[1][2][3]. LTB4 is derived from arachidonic acid and plays a crucial role in a wide range of inflammatory disorders[2][4]. The LTB4/BLT-1 signaling axis is pivotal in attracting and activating various leukocytes, including neutrophils and T lymphocytes, at sites of inflammation[1][5][6]. Consequently, this pathway is implicated in the pathogenesis of diseases like asthma, arthritis, and cancer[2][7][8].
RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful technique to specifically silence gene expression, enabling researchers to investigate the functional roles of proteins like this compound. A well-designed siRNA knockdown experiment is critical for obtaining reliable and reproducible data. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing this compound siRNA knockdown experiments, from initial transfection to functional validation.
This compound Signaling Pathway
This compound is a GPCR that, upon binding its ligand LTB4, initiates several intracellular signaling cascades[1][9]. Key pathways activated include the phospholipase C (PLC) pathway, leading to increased intracellular calcium, and the mitogen-activated protein kinase (MAPK) pathway[1][4]. A notable cascade involves the activation of NAD(P)H oxidase (NOX), generation of reactive oxygen species (ROS), and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR), which signals through the PI3K-ERK1/2 pathway[7]. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and modulation of gene expression[1][10].
Experimental Design and Workflow
A successful this compound knockdown experiment requires careful planning, optimization, and validation at multiple levels. The general workflow involves selecting and optimizing siRNA delivery into the target cells, followed by confirmation of target mRNA and protein reduction, and finally, assessing the functional consequences of the knockdown.
Application Notes
siRNA Design and Controls
-
Sequence Selection: To ensure specificity and efficacy, it is recommended to test two to four unique siRNA sequences targeting different regions of the this compound mRNA[11][12].
-
Controls are Critical: A comprehensive set of controls is essential to distinguish sequence-specific gene silencing from non-specific or off-target effects[13][14].
-
Negative Control: A non-targeting siRNA with a scrambled sequence that has no known homology to the target genome[13]. This helps identify non-specific changes in gene expression or cellular toxicity caused by the transfection process itself.
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA)[13]. This control accounts for any effects of the delivery agent on the cells.
-
Untreated Control: Cells that have not been subjected to any treatment, representing the normal gene expression level[13].
-
Transfection Optimization
-
Transfection Reagent: The choice of transfection reagent is critical and highly cell-type dependent[11]. A titration of the reagent volume should be performed to maximize knockdown while minimizing cell death.
-
Culture Medium: The presence of serum and antibiotics can affect transfection efficiency[11][13]. Antibiotics should be avoided during and immediately after transfection[11]. Some reagents require serum-free conditions for optimal complex formation[13].
Validation of Knockdown
Functional Analysis
After confirming successful this compound knockdown, the next step is to assess the functional consequences. Given this compound's established role in chemotaxis, cell migration assays are highly relevant[6][8][22].
-
Wound-Healing (Scratch) Assay: This is a straightforward method to study collective cell migration[23][24]. A "scratch" is created in a confluent cell monolayer, and the closure of the gap is monitored over time.
-
Transwell (Boyden Chamber) Assay: This assay is used to assess the migratory response of cells to a chemoattractant[6][25]. Cells are placed in the upper chamber of a permeable membrane, and their migration towards a chemoattractant (like LTB4) in the lower chamber is quantified.
Quantitative Data Summary
The following tables provide representative parameters and expected outcomes for a this compound siRNA knockdown experiment.
Table 1: Example Parameters for siRNA Transfection Optimization in a 6-Well Plate Format
| Parameter | Range to Test | Recommended Starting Point | Notes |
|---|---|---|---|
| Cell Seeding Density | 1.5 - 3.0 x 10⁵ cells/well | 2.0 x 10⁵ cells/well | Aim for 70-80% confluency at time of transfection[13]. |
| siRNA Concentration | 1 - 50 nM | 10 nM | High concentrations (>50 nM) can cause off-target effects[16][17]. |
| Transfection Reagent | 2 - 8 µL | 5 µL | Optimize according to manufacturer's protocol and cell type[11][26]. |
| Complex Incubation Time | 15 - 45 min | 20 min | Time for siRNA and reagent to form complexes before adding to cells[26]. |
Table 2: Representative Validation Data for this compound Knockdown (72h post-transfection)
| siRNA Target | siRNA Conc. (nM) | This compound mRNA Level (% of Control) | This compound Protein Level (% of Control) | Cell Viability (% of Control) |
|---|---|---|---|---|
| Negative Control | 10 | 100 ± 8.5 | 100 ± 11.2 | 98 ± 4.1 |
| This compound siRNA #1 | 10 | 18 ± 4.2 | 25 ± 6.8 | 95 ± 5.3 |
| This compound siRNA #2 | 10 | 25 ± 5.1 | 31 ± 7.5 | 96 ± 4.8 |
| This compound siRNA #3 | 10 | 65 ± 9.3 | 72 ± 10.4 | 97 ± 3.9 |
| Positive Control (GAPDH) | 10 | 15 ± 3.9 | 22 ± 5.1 | 94 ± 6.0 |
(Note: Data are hypothetical examples representing typical results. Values are Mean ± SD.)
Table 3: Representative Functional Data - Wound-Healing Assay (24h post-scratch)
| siRNA Treatment | Wound Closure (%) | Notes |
|---|---|---|
| Untreated Cells | 85 ± 6.5 | Baseline migration rate. |
| Negative Control siRNA | 82 ± 7.1 | Should be similar to untreated cells. |
| This compound siRNA #1 | 35 ± 5.4 | Significant reduction in migration expected. |
| This compound siRNA #2 | 41 ± 6.2 | Confirms the effect of this compound knockdown on migration. |
(Note: Data are hypothetical examples. Values are Mean ± SD.)
Detailed Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown (6-Well Plate)
Materials:
-
Target cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound specific siRNAs and control siRNAs (10 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating (Day 1): Seed 2.0 x 10⁵ cells per well in 2 mL of complete growth medium (without antibiotics). Ensure even distribution and incubate overnight (18-24 hours) at 37°C, 5% CO₂ to reach 70-80% confluency[26].
-
Preparation of Transfection Complexes (Day 2):
-
For each well, prepare two sterile microcentrifuge tubes.
-
Tube A: Dilute the desired amount of siRNA (e.g., for a 10 nM final concentration, use 5 µL of a 10 µM stock in a final volume of 2.5 mL) into 125 µL of serum-free medium. Mix gently.
-
Tube B: Dilute 5 µL of transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature[26].
-
-
Complex Formation: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form[26].
-
Transfection: Add the 250 µL siRNA-lipid complex mixture drop-wise to the corresponding well containing the cells and medium. Gently rock the plate to ensure even distribution.
-
Harvest/Assay: After incubation, cells are ready for downstream analysis (RT-qPCR, Western Blot, or functional assays).
Protocol 2: Validation of this compound Knockdown by RT-qPCR
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation (24-48h post-transfection):
-
Wash cells with PBS and lyse directly in the well using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol[18].
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit as per the manufacturer's instructions[19].
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a PCR plate: 10 µL qPCR master mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water for a 20 µL total volume.
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min)[18].
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene in all samples.
-
Calculate the relative expression of this compound using the ΔΔCt method[18]:
-
ΔCt = Ct(this compound) - Ct(Reference Gene)
-
ΔΔCt = ΔCt(siRNA treated) - ΔCt(Negative Control)
-
Fold Change = 2⁻ΔΔCt
-
-
Protocol 3: Validation of this compound Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-BLT-1) and loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction (48-72h post-transfection):
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[20].
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size[27].
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[28].
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature[27].
-
Incubate the membrane with the primary anti-BLT-1 antibody (at the recommended dilution) overnight at 4°C[29].
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[29].
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imager[20].
-
Quantify band intensities using image analysis software. Normalize the this compound band intensity to the loading control band intensity.
-
Protocol 4: Cell Migration (Wound-Healing) Assay
Materials:
-
Cells transfected with siRNAs in a 6-well or 12-well plate (should be 95-100% confluent)
-
Sterile 200 µL pipette tip
-
PBS
-
Microscope with a camera
Procedure:
-
Create Wound (48h post-transfection):
-
Image Acquisition:
-
Immediately capture images of the scratch at defined points along the line. This is the 0-hour time point.
-
Place the plate back in the incubator.
-
Capture images of the same fields at subsequent time points (e.g., 8, 12, 24 hours) to monitor cell migration into the wound[23].
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure:
-
% Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
-
-
References
- 1. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of BLT1 diminishes early abdominal aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Leukotriene B4 receptor-1 on CD8+ T cells is required for their migration into tumors to elicit effective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E resolvins (RvE1 and RvE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 14. reddit.com [reddit.com]
- 15. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Guidelines for transfection of siRNA [qiagen.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. JCI Insight - Intestinal epithelial BLT1 promotes mucosal repair [insight.jci.org]
- 23. researchgate.net [researchgate.net]
- 24. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. ptglab.com [ptglab.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of BLT-1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with BLT-1 inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor, dissolved in DMSO, is precipitating when added to my aqueous cell culture medium. What can I do?
A1: This is a common issue due to the low aqueous solubility of many this compound inhibitors.[1][2] Here are several strategies to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible, typically below 0.5%, to minimize cellular toxicity. You may need to experiment with a more dilute stock solution to prevent precipitation upon addition to the aqueous medium.[1]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your medium, try a serial dilution. First, dilute the stock in a small volume of serum-free medium or phosphate-buffered saline (PBS), and then add this intermediate dilution to the final volume of your complete cell culture medium.[1]
-
Use of Serum: If your experimental design permits, the presence of fetal bovine serum (FBS) in the medium can help improve the solubility of the inhibitor due to protein binding.[1]
-
Co-solvents: For particularly challenging inhibitors, consider using a pharmaceutically acceptable co-solvent in addition to DMSO. However, this should be carefully validated to rule out any off-target effects.[3]
Q2: I am preparing a this compound inhibitor for in vivo studies and it is not soluble in simple aqueous vehicles like saline. What are my options?
A2: For in vivo administration, it is crucial to have a stable and biocompatible formulation. Here are some common strategies for poorly soluble compounds:
-
Co-solvent Systems: A mixture of solvents can be used to increase solubility. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[4]
-
Lipid-Based Formulations: Dissolving the this compound inhibitor in a lipid-based vehicle, such as corn oil, can be an effective strategy for oral or intraperitoneal administration.[4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a polymer matrix to enhance solubility and dissolution rate.[6][7]
-
Particle Size Reduction: Decreasing the particle size of the inhibitor through micronization or nanosizing increases the surface area available for dissolution.[5][6][8]
Q3: Can I use heat or sonication to help dissolve my this compound inhibitor?
A3: Gentle heating and/or sonication can be effective in dissolving challenging compounds.[1][4] However, it is critical to first verify the thermal stability of your specific this compound inhibitor, as some compounds may degrade with heat. If you use heat, a controlled temperature water bath is recommended. For sonication, use a sonicator bath for brief intervals to avoid excessive energy that could lead to compound degradation.[1]
Q4: How should I store my this compound inhibitor stock solutions?
A4: To ensure the stability and activity of your this compound inhibitor, stock solutions, typically in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[4][6] Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Inconsistent results with this compound inhibitors in biological assays are often linked to poor solubility, leading to variable effective concentrations.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Low Bioavailability in In Vivo Studies
The poor aqueous solubility of this compound inhibitors can significantly limit their oral bioavailability, hindering in vivo efficacy studies.
Strategies to Enhance In Vivo Bioavailability
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug increases the surface area for dissolution. Techniques include micronization and nanosizing.[5][6][8] | Simple and effective for improving dissolution rate. | May not increase equilibrium solubility; potential for particle aggregation.[6] |
| Solid Dispersions | The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[6][7] | Significant improvement in both solubility and dissolution rate. | Potential for physical instability (recrystallization) over time.[6] |
| Lipid-Based Formulations | The this compound inhibitor is dissolved in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS).[5] | Can significantly improve oral absorption and bioavailability. | Can be complex to formulate and may have stability issues. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[9] | High solubility enhancement; can be used for various administration routes. | Can be expensive; potential for toxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of a this compound Inhibitor Formulation for In Vivo Studies (Co-solvent System)
This protocol describes the preparation of a this compound inhibitor solution using a co-solvent system for administration in animal models.
Materials:
-
This compound inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of the this compound inhibitor.
-
Dissolve the inhibitor in DMSO to create a concentrated stock solution. For example, to prepare a final solution of 2 mg/mL, you could start with a 20 mg/mL stock in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would add 4 parts PEG300 to 1 part of your DMSO stock.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration.
-
Vortex the solution until it is homogeneous. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[4]
Example Formulation for a 1 mL Working Solution:
| Component | Percentage | Volume |
| DMSO (from stock) | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a common method for preparing a solid dispersion to enhance the solubility of a this compound inhibitor.
Materials:
-
This compound inhibitor
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol (B129727) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh the this compound inhibitor and the polymer (e.g., a 1:2 or 1:4 drug-to-polymer ratio).
-
Dissolve both the inhibitor and the polymer in a suitable solvent like methanol in a round-bottom flask.
-
Sonicate the mixture for 15-20 minutes to ensure a clear solution.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film forms on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Signaling Pathway
This compound Signaling Pathway
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator that binds to the high-affinity G-protein coupled receptor, this compound.[10] Activation of this compound initiates a downstream signaling cascade that plays a role in various cellular processes, including inflammation and cell growth.[11] One of the key pathways involves the activation of NADPH oxidase (NOX), leading to the production of reactive oxygen species (ROS). This in turn can transactivate the epidermal growth factor receptor (EGFR), which then signals through the PI3K/ERK1/2 pathway.[11]
Caption: LTB4/BLT-1 signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 10. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of BLT-1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of BLT-1 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary signaling pathway?
A1: this compound is a high-affinity G protein-coupled receptor (GPCR) for the potent pro-inflammatory lipid mediator, leukotriene B4 (LTB4). It is primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, and macrophages. Upon binding LTB4, this compound predominantly couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This activation also triggers downstream signaling cascades, including the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, most notably chemotaxis, the directed migration of immune cells towards the source of LTB4.[1][2][3][4]
Q2: What are "off-target" effects in the context of this compound antagonists?
A2: Off-target effects occur when a this compound antagonist binds to and modulates the activity of proteins other than this compound. These unintended interactions can lead to a variety of experimental complications, including misleading data, unexpected cellular responses, and toxicity. It is crucial to characterize and mitigate these effects to ensure that the observed biological outcomes are genuinely due to the inhibition of this compound signaling.
Q3: What are some common off-target concerns for this compound antagonists?
A3: A primary concern is the cross-reactivity with the low-affinity LTB4 receptor, BLT-2. This compound and BLT-2 share a significant degree of amino acid homology (approximately 45.2%), which can make achieving high selectivity challenging.[1][5] Some this compound antagonists have been shown to interact with other GPCRs or ion channels. For example, some commonly used leukotriene receptor antagonists have been observed to possess intrinsic agonist activity in certain cell types, such as human endothelial cells.[6]
Q4: How can I determine if my this compound antagonist has off-target effects?
A4: A multi-pronged approach is recommended:
-
Selectivity Profiling: Test your antagonist against a panel of related receptors, at minimum including BLT-2. This can be done using radioligand binding assays or functional assays with cells expressing only the off-target receptor.
-
Use of Multiple Antagonists: Employ structurally distinct this compound antagonists. If two different antagonists produce the same biological effect, it is more likely that the effect is on-target.
-
Genetic Knockdown/Knockout: The most definitive approach is to use cells or animal models where the this compound gene has been knocked out or its expression is knocked down (e.g., using siRNA or CRISPR). If the antagonist still produces the effect in the absence of this compound, the effect is off-target.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the antagonist and the binding pockets of known proteins.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Functional Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Health and Viability | Perform a cell viability assay (e.g., Trypan Blue) before each experiment. Ensure cells are in the logarithmic growth phase and not over-confluent. | Unhealthy or dying cells will not respond consistently to stimuli, leading to high variability and a poor signal-to-noise ratio.[8] |
| Reagent Quality and Concentration | Confirm the integrity and concentration of your this compound antagonist and LTB4 agonist. Prepare fresh dilutions for each experiment. Titrate both agonist and antagonist to determine optimal working concentrations. | Degradation or incorrect concentration of reagents is a common source of experimental failure. Titration helps to identify the optimal concentrations for stimulation and inhibition. |
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and buffer composition. For calcium flux assays, ensure proper loading of the fluorescent dye. For chemotaxis assays, verify the integrity of the transwell membrane. | Each cell line and assay has optimal conditions. For example, inadequate dye loading in a calcium assay will result in a weak signal.[9] |
| Instrument Settings | Ensure the plate reader or microscope is properly calibrated and that the settings (e.g., excitation/emission wavelengths, gain) are optimized for your assay. | Incorrect instrument settings can lead to low signal detection or high background noise. |
Issue 2: Suspected Off-Target Effects in Experimental Results
| Observation | Troubleshooting Step | Rationale |
| Effect persists in this compound knockout/knockdown cells | This is strong evidence of an off-target effect. The next step is to identify the off-target protein. | If the intended target is absent, any observed effect of the antagonist must be mediated by another protein. |
| Different this compound antagonists give conflicting results | Profile the selectivity of each antagonist. The antagonist with a different pharmacological profile likely has off-target effects that are confounding the results. | Structurally and pharmacologically distinct antagonists should produce the same on-target effect. Discrepancies point towards off-target activities. |
| Unusual dose-response curve | Perform a counterscreen against BLT-2 and other related GPCRs. The antagonist may be interacting with another receptor at higher concentrations. | A non-sigmoidal or biphasic dose-response curve can indicate engagement of multiple targets with different affinities. |
| Unexpected cellular phenotype | Use computational tools to predict potential off-targets based on the antagonist's structure. Validate predictions with targeted functional assays. | In silico screening can provide a list of potential off-target candidates to investigate experimentally.[7] |
Quantitative Data for Common this compound Antagonists
The following table summarizes the binding affinities and functional potencies of several common this compound antagonists. Note that selectivity is a key consideration, and where available, data for BLT-2 is included for comparison.
| Antagonist | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| U-75302 | This compound | Binding | Human | - | 21 | [1] |
| BLT-2 | Binding | Human | >1000 | >1000 | [1] | |
| CP-105696 | This compound | Binding | Human | 0.8 | - | [10] |
| This compound | Calcium Flux | Human | - | 1.6 | [10] | |
| BIIL 284 (prodrug) | This compound | Binding | Human | 230 | - | [11] |
| BIIL 260 (active metabolite) | This compound | Binding | Human | 1.7 | - | [12] |
| This compound | Calcium Flux | Human | - | 0.82 | [12] | |
| BIIL 315 (active metabolite) | This compound | Binding | Human | 1.9 | - | [12] |
| This compound | Calcium Flux | Human | - | 0.75 | [12] | |
| BLT-2 | Binding | Human | Potent Antagonist | - | [13] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions.
Key Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is for determining the binding affinity (Ki) of a test compound for the this compound receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize cells expressing this compound in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4), and varying concentrations of the unlabeled this compound antagonist.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. Calculate the IC₅₀ value, which is the concentration of antagonist that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a this compound antagonist to inhibit LTB4-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation: Seed this compound expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate at 37°C for 45-60 minutes.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add buffer containing the desired concentrations of the this compound antagonist. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR).
-
Agonist Injection and Reading: Establish a baseline fluorescence reading, then inject a solution of LTB4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the antagonist concentration to determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of a this compound antagonist to block the LTB4-directed migration of cells.
Methodology:
-
Chamber Setup: Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pores) separating an upper and lower chamber.
-
Chemoattractant Addition: Add media containing LTB4 to the lower chamber. Add media without LTB4 to control wells.
-
Cell Preparation: Resuspend this compound expressing cells (e.g., neutrophils) in media and pre-incubate with various concentrations of the this compound antagonist.
-
Cell Seeding: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids, followed by a fluorescence reading.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the LTB4-only control. Plot the results to determine the IC₅₀ value.[14]
This technical support center provides a foundational resource for researchers working with this compound antagonists. By understanding the potential for off-target effects and employing rigorous experimental design and troubleshooting, the quality and reliability of research in this area can be significantly enhanced.
References
- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Modeling and Evaluation of Leukotriene B4 Receptors for Selective Drug Discovery Towards the Treatment of Inflammatory Diseases [pubmed.ncbi.nlm.nih.gov]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
How to increase BLT-1 expression in transfected cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the expression of the leukotriene B4 receptor 1 (BLT-1) in transfected cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell line for overexpressing this compound?
A1: Human Embryonic Kidney 293 (HEK293) cells and their variants, such as HEK293T, are commonly used and are easily transfected, making them a good starting point for this compound overexpression studies.[1][2] These cells are robust and have been shown to support high levels of recombinant protein expression.[3]
Q2: Which transfection method is most effective for this compound expression?
A2: The choice of transfection method can significantly impact expression levels. Chemical-based methods, such as those using lipid-based reagents (e.g., Lipofectamine) or polyethylenimine (PEI), are widely used for their ease of use and high efficiency in cell lines like HEK293.[1][2] For hard-to-transfect cells, physical methods like electroporation or viral transduction may yield better results, though these can be more cytotoxic or require more extensive preparation.[4]
Q3: How does the choice of expression vector and promoter affect this compound expression?
A3: The expression vector is a critical component for achieving high-level expression. A strong constitutive promoter is recommended for maximizing this compound expression. Commonly used strong promoters in mammalian cells include CMV (cytomegalovirus), EF-1α (elongation factor-1 alpha), and CAG (a hybrid of the CMV enhancer and chicken β-actin promoter).[5][6] The EF-1α promoter is often noted for its ability to drive long-term, stable expression in a wide range of cell types.[5]
Q4: Can codon optimization of the this compound sequence improve expression levels?
A4: Yes, codon optimization can significantly enhance protein expression.[7][8] Different organisms have preferences for certain codons (codon bias). Synthesizing the this compound gene with codons optimized for mammalian expression can improve translational efficiency and, consequently, protein yield.[7][9][10]
Q5: What is the difference between transient and stable transfection for this compound expression?
A5: Transient transfection results in temporary expression of the gene of interest, typically lasting for 24-96 hours, as the introduced nucleic acid is not integrated into the host genome.[11] This method is suitable for short-term studies. Stable transfection, on the other hand, involves the integration of the this compound gene into the host cell's genome, leading to long-term, inheritable expression. This requires a selection step, usually involving an antibiotic resistance marker, to isolate cells that have successfully integrated the gene.[11]
Troubleshooting Guide: Low this compound Expression
Low expression of your transfected this compound construct can be frustrating. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal Cell Health: Cells are unhealthy, have a high passage number, or are contaminated (e.g., with mycoplasma).[12][13][14][15] | Use cells with a low passage number (ideally <30 passages) and ensure they are healthy and free of contamination.[13] Regularly test for mycoplasma. |
| Incorrect Cell Density: Cell confluency is too high or too low at the time of transfection. | Optimize cell density. For many cell lines, a confluency of 70-90% at the time of transfection is ideal.[13] | |
| Poor Quality of Plasmid DNA: DNA is degraded or contains impurities like endotoxins. | Use high-quality, endotoxin-free plasmid DNA. Verify DNA integrity and concentration before transfection.[16] | |
| Suboptimal DNA:Transfection Reagent Ratio: The ratio of plasmid DNA to transfection reagent is not optimized for your specific cell line and reagent. | Perform a titration experiment to determine the optimal DNA:reagent ratio. Start with the manufacturer's recommended ratios and test a range of concentrations.[17] | |
| Presence of Serum or Antibiotics: Some transfection reagents are inhibited by components in serum or by certain antibiotics. | For sensitive reagents, perform the transfection in serum-free media.[3][18] However, many modern reagents are compatible with serum. Check the manufacturer's protocol. Avoid using antibiotics during transfection.[16] | |
| Low Protein Expression Despite Good Transfection Efficiency | Weak Promoter: The promoter in your expression vector is not strong enough to drive high-level expression in your chosen cell line. | Subclone your this compound insert into a vector with a stronger promoter, such as CMV, EF-1α, or CAG.[5][6] |
| Suboptimal Codon Usage: The this compound cDNA sequence contains codons that are rare in mammalian cells, leading to inefficient translation. | Synthesize a codon-optimized version of the this compound gene for mammalian expression.[7][8][9][10][19] | |
| mRNA Instability: The this compound mRNA is rapidly degraded. | Ensure your vector contains a polyadenylation signal (e.g., SV40 or bGH polyA) to enhance mRNA stability. | |
| Protein Instability/Degradation: The this compound protein is unstable and rapidly degraded by cellular machinery.[20] | Culture cells at a lower temperature (e.g., 30°C) after transfection to slow down cellular processes, including protein degradation. Consider adding a proteasome inhibitor (e.g., MG132) for a short period before cell lysis, but be aware of potential off-target effects. | |
| High Cell Death After Transfection | Toxicity of Transfection Reagent: The transfection reagent is toxic to your cells at the concentration used. | Reduce the concentration of the transfection reagent and/or the incubation time of the transfection complex with the cells.[11] |
| Toxicity of this compound Overexpression: High levels of this compound may be toxic to the cells. | Use an inducible promoter system to control the timing and level of this compound expression. |
Quantitative Data Summary
The choice of promoter can have a significant impact on the final expression level of this compound. While specific data for this compound is limited in the literature, the following table provides an illustrative comparison of the relative strengths of common constitutive promoters in mammalian cells, which can guide your vector selection.
| Promoter | Relative Expression Level in HEK293 Cells (Illustrative) | Key Characteristics |
| CMV | +++ | Strong, widely used promoter. Can be prone to silencing in some cell types during long-term culture.[5][6] |
| EF-1α | ++++ | Very strong promoter that provides long-term, stable expression in a broad range of cell types.[5] |
| CAG | +++++ | A strong hybrid promoter that often results in very high expression levels. |
| PGK | ++ | A moderately strong promoter that provides stable, long-term expression.[6] |
| UbC | ++ | A human ubiquitin C promoter that provides moderate to strong, stable expression.[6] |
Note: These are relative comparisons, and the optimal promoter should be empirically determined for your specific experimental system.
Experimental Protocols
Protocol 1: Transient Transfection of HEK293T Cells with this compound Plasmid
This protocol provides a general guideline for transfecting HEK293T cells using a lipid-based transfection reagent.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)[2]
-
This compound expression plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine 3000)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 5 x 10^5 cells/well).[12][13]
-
Preparation of DNA-Lipid Complexes (per well):
-
In tube A, dilute 2.5 µg of the this compound plasmid DNA in 125 µL of serum-free medium.
-
In tube B, dilute 3.75 µL of Lipofectamine 3000 reagent in 125 µL of serum-free medium.
-
Add the contents of tube A to tube B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow the complexes to form.[2]
-
-
Transfection:
-
Gently add the 250 µL of DNA-lipid complex mixture dropwise to the well containing the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 6-8 hours, you may replace the medium with fresh, complete growth medium to reduce cytotoxicity.[12]
-
-
Harvesting:
-
Harvest the cells for analysis (e.g., Western blot or flow cytometry) 24-72 hours post-transfection.[11]
-
Protocol 2: Quantification of this compound Expression by Western Blot
Materials:
-
Transfected and control cell lysates
-
RIPA lysis buffer with protease inhibitors[4]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[21]
-
Primary antibody against this compound (or an epitope tag on the recombinant protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[21]
-
Imaging system
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.[21][22]
-
Wash the membrane three times for 5-10 minutes each with TBST.[21]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21][25]
-
Wash the membrane three times for 5-10 minutes each with TBST.[21]
-
-
Detection:
Protocol 3: Quantification of Cell Surface this compound Expression by Flow Cytometry
Materials:
-
Transfected and control cells
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody against an extracellular epitope of this compound
-
Fluorophore-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody[26]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Gently detach the cells from the culture plate using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with cold FACS buffer and resuspend to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the primary anti-BLT-1 antibody at a pre-determined optimal concentration. Include an isotype control in a separate tube.
-
Incubate on ice for 30-60 minutes in the dark.[27]
-
Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of FACS buffer containing the fluorophore-conjugated secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, collecting data for a sufficient number of events (e.g., 10,000-20,000).[23]
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the fluorescence intensity of the this compound stained cells to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity.
-
Visualizations
Experimental Workflow for Increasing this compound Expression
Caption: A typical experimental workflow for optimizing this compound expression in transfected cells.
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by LTB4 binding to the this compound receptor.
References
- 1. invitria.com [invitria.com]
- 2. FreeStyle 293 Expression System - for large-scale transfection of suspension 293 cells in a defined, serum-free medium | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Serum-free HEK293 Transfection Media CCM024: R&D Systems [rndsystems.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Effect of promoter, promoter mutation and enhancer on transgene expression mediated by episomal vectors in transfected HEK293, Chang liver and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Constitutive Promoters in Human ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.azenta.com [web.azenta.com]
- 8. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. echemi.com [echemi.com]
- 13. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Importance of cell passage number and cell confluency for efficient transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. researchgate.net [researchgate.net]
- 16. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PD-L1 Expression Is Increased in a Subset of Basal Type Breast Cancer Cells | PLOS One [journals.plos.org]
- 18. cdn.origene.com [cdn.origene.com]
- 19. biology.stackexchange.com [biology.stackexchange.com]
- 20. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. addgene.org [addgene.org]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Flow Cytometry Protocols [bdbiosciences.com]
- 27. Antibody Titration Protocol | Leinco Technologies [leinco.com]
BLT-1 ELISA Kit Specificity Validation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to validate the specificity of the BLT-1 ELISA kit.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the validation and use of the this compound ELISA kit.
Q1: What is causing the high background signal in my assay?
A1: High background can obscure true results and may be caused by several factors.[1][2][3] Common causes include:
-
Insufficient Washing: Unbound reagents may remain in the wells. Increase the number of wash cycles or the soak time between washes.[2][4]
-
Cross-Reactivity: The antibodies may be binding to other molecules in the sample matrix.[1][5] This requires a cross-reactivity test (see Protocol 1).
-
Excessive Antibody Concentration: Using too much detection antibody can lead to non-specific binding.[3] Consider titrating the antibody to find the optimal concentration.
-
Improper Blocking: The blocking buffer may not be effectively preventing non-specific binding to the plate surface.[6][7] Ensure the blocking step is performed according to the protocol and consider optimizing the blocking buffer if issues persist.
Q2: How can I confirm the signal I'm detecting is specific to this compound?
A2: Confirming specificity is crucial for data reliability.[8] Several experiments can be performed:
-
Cross-Reactivity/Competitive ELISA: Test whether structurally related molecules, such as the BLT-2 receptor, compete with this compound for antibody binding. A lack of signal reduction in the presence of related molecules indicates specificity.[5] (See Protocol 1).
-
Western Blotting: Use Western blotting as a confirmatory method.[9][10] It separates proteins by size, providing strong evidence that the antibody is binding to a protein of the correct molecular weight for this compound.[11]
-
Immunodepletion: Pre-clear your sample of this compound using a different this compound antibody. If the ELISA signal is significantly reduced or eliminated in the depleted sample compared to a control sample, it confirms the signal was specific to this compound.
Q3: My results are not reproducible between assays. What could be the cause?
A3: Poor inter-assay reproducibility can stem from variations in the experimental procedure or reagent handling.[2]
-
Reagent Variability: Ensure all reagents are brought to room temperature before use and are not expired.[4][7] Minimize freeze-thaw cycles by aliquoting reagents.[2]
-
Procedural Inconsistencies: Standardize incubation times, temperatures, and pipetting techniques across all assays.[2] Variations in these parameters can impact results.[1]
-
Lot-to-Lot Variability: If you are using a new kit lot, its performance may differ slightly. It is good practice to test new and old lots in parallel to ensure consistent results.[1]
Q4: My sample matrix seems to be interfering with the assay. How can I assess and mitigate this?
A4: Components in biological sample matrices (e.g., serum, plasma) can interfere with antibody binding.[12][13]
-
Assessment with Spike and Recovery: This experiment determines if matrix components affect the detection of a known amount of analyte ("spike").[12][13][14] A recovery percentage between 80-120% generally indicates that the matrix is not significantly interfering.[12][15][16] (See Protocol 2).
-
Mitigation: If poor recovery is observed, you may need to dilute your sample in the standard diluent provided with the kit.[13][17] This reduces the concentration of interfering substances. Test a serial dilution to find the optimal dilution factor that maintains a detectable signal while minimizing matrix effects.[12]
Data Presentation
Table 1: Example Cross-Reactivity Analysis
This table illustrates how to present data from a competitive ELISA to assess specificity. The goal is to show that only this compound, and not structurally related proteins, significantly inhibits the signal.
| Competitor Protein | Concentration (ng/mL) | Mean OD | % Inhibition |
| None (Control) | 0 | 1.850 | 0% |
| This compound (Target) | 100 | 0.210 | 88.6% |
| BLT-2 | 100 | 1.795 | 3.0% |
| CysLT1R | 100 | 1.815 | 1.9% |
| Unrelated Receptor | 100 | 1.840 | 0.5% |
Data are illustrative. % Inhibition is calculated as: [(OD_Control - OD_Competitor) / OD_Control] * 100.
Table 2: Example Spike-and-Recovery Analysis
This table summarizes data from a spike-and-recovery experiment to evaluate matrix effects in different sample types.
| Sample Matrix | Endogenous this compound (pg/mL) | Spiked this compound (pg/mL) | Observed Conc. (pg/mL) | Expected Conc. (pg/mL) | % Recovery |
| Cell Culture Media | 55 | 250 | 298 | 305 | 97.7% |
| Human Serum (1:4) | 120 | 250 | 345 | 370 | 93.2% |
| Human Plasma (1:4) | 95 | 250 | 230 | 345 | 66.7% |
% Recovery is calculated as: (Observed Conc. / Expected Conc.) * 100. A result like the 66.7% for plasma suggests a significant matrix effect that requires further sample dilution or other optimization.
Experimental Protocols & Visualizations
General Workflow for Specificity Validation
The following diagram outlines the logical steps to comprehensively validate the specificity of the this compound ELISA kit.
Protocol 1: Cross-Reactivity Testing using Competitive ELISA
This protocol determines if the kit's antibodies bind to molecules structurally similar to this compound.
Principle: A high concentration of a potential cross-reactant is added along with the sample. If the cross-reactant binds to the antibodies, it will compete with the this compound standard/sample, leading to a reduced signal.
Methodology:
-
Prepare Reagents: Reconstitute the this compound standard as per the kit protocol. Prepare high-concentration stock solutions (e.g., 1 µg/mL) of potential cross-reactants (e.g., recombinant human BLT-2, CysLT1R) in the assay diluent.
-
Set Up Plate: Prepare wells for the standard curve as usual. For test wells, add a fixed, mid-range concentration of the this compound standard to each.
-
Add Competitors: To the test wells, add a high concentration (e.g., 100 ng/mL final concentration) of one potential cross-reactant protein. Also include a "control" set of wells with only the this compound standard and no competitor.
-
Run Assay: Proceed with the remainder of the ELISA protocol (e.g., adding detection antibody, substrate).
-
Analyze Data: Calculate the percent inhibition caused by each competitor relative to the control wells. Significant inhibition suggests cross-reactivity.
Protocol 2: Spike and Recovery for Matrix Effect Evaluation
This protocol assesses whether components in a specific sample matrix interfere with analyte quantification.[17]
Methodology:
-
Sample Preparation: Select three pools of the biological sample matrix (e.g., human serum). Measure the endogenous (baseline) level of this compound in each pool using the ELISA kit.
-
Spiking: Create two aliquots from each sample pool. Leave one aliquot "unspiked." To the other aliquot, add a known amount of this compound standard ("spiked" sample). The amount of spiked this compound should result in a concentration that falls in the middle of the standard curve range.[13]
-
Assay: Run the unspiked and spiked samples in the ELISA.
-
Calculation:
-
Expected Value = Endogenous Concentration + Spiked Concentration.
-
Observed Value = Concentration measured in the spiked sample.
-
% Recovery = (Observed Value / Expected Value) x 100.
-
-
Interpretation: A recovery rate between 80-120% is generally considered acceptable and indicates no significant matrix interference.[12][16]
Protocol 3: Western Blotting for Orthogonal Confirmation
This protocol uses a different antibody-based method to confirm the presence of this compound at the correct molecular weight.[10]
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express this compound. Determine the total protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein samples and separate them by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound (note: this should ideally be a different antibody clone or from a different host species than the one used in the ELISA kit to provide a truly independent confirmation).
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: A specific band appearing at the known molecular weight of this compound (approx. 37-40 kDa) confirms the presence of the target protein and supports the specificity of the ELISA results.[11]
References
- 1. nebiolab.com [nebiolab.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 11. ELISA, Flow, Western: Choosing the Right Assay for Your Antibody [precisionantibody.com]
- 12. woongbee.com [woongbee.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pblassaysci.com [pblassaysci.com]
- 15. bosterbio.com [bosterbio.com]
- 16. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
BLT-1 Immunofluorescence Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize background and achieve optimal results in BLT-1 immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background staining in this compound immunofluorescence?
High background staining in immunofluorescence can arise from several factors. The most common culprits include insufficient blocking, improper antibody concentrations, and inadequate washing steps. For a membrane receptor like this compound, incomplete permeabilization when targeting intracellular domains can also lead to non-specific antibody trapping.
Q2: What is the recommended blocking buffer for this compound immunofluorescence?
A common and effective blocking buffer is 1-10% normal serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-rabbit secondary antibody) in PBS containing 0.1% Triton X-100 (for permeabilization). Bovine Serum Albumin (BSA) at a concentration of 1-5% in PBS is also a widely used alternative. The optimal blocking agent and concentration may need to be empirically determined for your specific cell or tissue type.
Q3: How can I optimize the concentration of my primary and secondary antibodies?
Antibody concentrations should be optimized by performing a titration experiment. This involves testing a range of dilutions for both the primary and secondary antibodies to find the concentration that provides the strongest specific signal with the lowest background. A typical starting point for a primary antibody is a 1:100 to 1:1000 dilution, and for a secondary antibody, a 1:200 to 1:2000 dilution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., normal serum instead of BSA). |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Secondary antibody non-specific binding | Include a "secondary antibody only" control to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps after both primary and secondary antibody incubations. Use a buffer like PBS with 0.05% Tween 20. | |
| Autofluorescence | View the sample under the microscope before staining to check for endogenous fluorescence. If present, use a commercial autofluorescence quenching kit or a different fluorophore. | |
| Weak or No Signal | Primary antibody concentration too low | Perform a titration to find a higher optimal concentration. |
| Inactive primary or secondary antibody | Use a new or different lot of the antibody. Ensure proper storage conditions. | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., goat anti-rabbit secondary for a rabbit primary). | |
| Antigen retrieval issue (for FFPE tissues) | Optimize the antigen retrieval method (heat-induced or enzymatic). | |
| Photobleaching | Excessive exposure to excitation light | Minimize the sample's exposure to the light source. Use an anti-fade mounting medium. |
Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
-
Cell Seeding: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (if targeting intracellular epitopes).
-
Blocking: Wash cells three times with PBS and block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-BLT-1 primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash cells three times with PBS with 0.05% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash cells three times with PBS with 0.05% Tween 20 for 5 minutes each in the dark.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash cells once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathway and Experimental Workflow
Caption: Simplified this compound signaling pathway upon binding of its ligand, LTB4.
Caption: General workflow for an immunofluorescence experiment.
BLT-1 agonist stability and storage issues
Welcome to the technical support center for BLT-1 agonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound agonists, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized this compound agonist?
A1: For maximum stability, lyophilized this compound agonists should be stored at -20°C or, for long-term storage (several months to years), at -80°C.[1][2][3][4][5] Keep the vial tightly sealed and protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce the long-term stability of the peptide.[5]
Q2: What is the best way to prepare a stock solution of a this compound agonist?
A2: The choice of solvent depends on the specific agonist's solubility. Many this compound agonists are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[6] For agonists with basic residues, dissolving in a small amount of 10% acetic acid in sterile water may be effective, while those with acidic residues may dissolve in 1% ammonium (B1175870) bicarbonate.[4] Always use sterile, high-purity solvents. It is recommended to first dissolve the agonist in a minimal amount of the organic solvent and then dilute it to the desired concentration with an aqueous buffer or cell culture medium.
Q3: How should I store this compound agonist solutions?
A3: Peptide solutions are significantly less stable than their lyophilized form.[1][2] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][4]
Q4: For how long is my reconstituted this compound agonist stable in solution?
A4: The stability of a this compound agonist in solution is dependent on the solvent, storage temperature, and the specific amino acid sequence. As a general guideline, peptide solutions are stable for about a week at 4°C and for a few weeks when frozen at -20°C.[2] For precise stability information, it is recommended to perform your own stability studies or consult the manufacturer's data sheet.
Q5: My this compound agonist seems to have lost its activity in my cell-based assay. What could be the cause?
A5: Loss of activity can be due to several factors:
-
Improper Storage: The agonist may have degraded due to incorrect storage temperatures or exposure to light and moisture.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the agonist.
-
Instability in Assay Medium: The agonist may not be stable in your specific cell culture medium over the duration of the experiment, especially at 37°C.
-
Adsorption to Plastics: Peptides can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Using low-adhesion plasticware can mitigate this.
-
Oxidation: If the agonist contains susceptible residues like methionine or cysteine, it may have oxidized.
Troubleshooting Guides
Issue 1: Inconsistent or No Agonist Activity in Functional Assays
-
Possible Cause: Agonist degradation due to improper handling or storage.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Reconstitute a fresh vial of lyophilized agonist according to the recommended protocol.
-
Aliquot Stock Solutions: Ensure that stock solutions are aliquoted to avoid multiple freeze-thaw cycles.
-
Confirm Agonist Concentration: Use a reliable method like UV-Vis spectrophotometry or HPLC to confirm the concentration of your stock solution.
-
Perform a Dose-Response Curve: Run a dose-response experiment with the fresh agonist solution to determine its EC50 and compare it to the expected value.
-
Include a Positive Control: Use a known stable agonist or a different batch of the same agonist as a positive control.
-
Issue 2: Poor Solubility of the this compound Agonist
-
Possible Cause: Incorrect solvent or aggregation of the agonist.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the manufacturer's data sheet for recommended solvents. A this compound antagonist, U-75302, is soluble in ethanol (50 mg/ml), DMSO (10 mg/ml), and DMF (7.1 mg/ml).[6] This can be a starting point for related agonists.
-
Use a Different Solvent: If solubility in aqueous buffers is low, try dissolving in a small amount of DMSO, ethanol, or DMF first, then slowly dilute with the aqueous buffer while vortexing.
-
Adjust pH: For peptide-based agonists, the net charge influences solubility. If the peptide is basic, a slightly acidic buffer (e.g., containing 10% acetic acid) may help. If it is acidic, a slightly basic buffer (e.g., 1% ammonium bicarbonate) might be effective.[4]
-
Sonication: Brief sonication can help break up aggregates and improve solubility.
-
Quantitative Data on this compound Agonist Stability
The following tables provide illustrative data on the stability of a hypothetical this compound agonist, "BLT-Agonist-X," under various storage conditions. This data is for representative purposes and may not reflect the stability of your specific agonist.
Table 1: Stability of Lyophilized BLT-Agonist-X
| Storage Temperature | Duration | Purity by HPLC (%) | Notes |
| Room Temperature (25°C) | 1 week | 98.5 | Suitable for short-term storage during shipping. |
| Refrigerated (4°C) | 1 month | 97.2 | Acceptable for short-term storage. |
| Frozen (-20°C) | 1 year | 96.5 | Recommended for long-term storage. |
| Deep Frozen (-80°C) | 2 years | 96.3 | Optimal for archival storage. |
Table 2: Stability of BLT-Agonist-X in Solution (10 mM in DMSO)
| Storage Temperature | Duration | Purity by HPLC (%) | Biological Activity (% of initial) |
| 37°C | 24 hours | 85.1 | 75 |
| Room Temperature (25°C) | 1 week | 90.3 | 88 |
| Refrigerated (4°C) | 1 month | 92.5 | 91 |
| Frozen (-20°C) | 3 months | 94.8 | 95 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Agonist by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of a this compound agonist by monitoring its purity over time.
Materials:
-
This compound agonist
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
HPLC-grade acids/buffers (e.g., trifluoroacetic acid, formic acid, ammonium acetate)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Temperature-controlled incubators/storage units
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound agonist at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Aliquot the solution into several vials for storage at different conditions (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient suitable for separating the agonist from potential degradation products. A common starting point is a gradient of 0.1% trifluoroacetic acid in water (Mobile Phase A) and 0.1% trifluoroacetic acid in acetonitrile (Mobile Phase B).
-
Set the UV detector to a wavelength where the agonist has maximum absorbance (e.g., determined by a UV scan).
-
Inject a sample of the freshly prepared solution to obtain the initial purity profile (Time 0).
-
-
Stability Study:
-
At specified time points (e.g., 1, 2, 4 weeks), retrieve a vial from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Inject the sample into the HPLC system using the same method as for the Time 0 analysis.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the this compound agonist at each time point as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Functional Stability Assessment using a Calcium Mobilization Assay
This protocol determines the biological activity of the this compound agonist over time by measuring its ability to induce calcium mobilization in a cell line expressing the this compound receptor.
Materials:
-
This compound agonist solutions stored under different conditions
-
Cells expressing the this compound receptor (e.g., HEK293-BLT1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Culture the this compound expressing cells to the appropriate density.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Plate the dye-loaded cells in a microplate.
-
-
Assay Performance:
-
At each time point of the stability study, prepare a series of dilutions of the this compound agonist from each storage condition to generate a dose-response curve.
-
Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the different concentrations of the this compound agonist into the wells and continue to record the fluorescence signal to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
For each concentration, calculate the peak fluorescence response.
-
Plot the response against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Compare the EC50 values of the stored agonist samples to the EC50 value of a freshly prepared sample. An increase in the EC50 value indicates a loss of biological activity.
-
Visualizations
Caption: this compound Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Agonist Inactivity.
References
- 1. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerypharma.com [emerypharma.com]
Technical Support Center: Troubleshooting Cell Viability Issues with BLT-1 Compound Treatment
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing common cell viability challenges encountered when using the SR-BI inhibitor, BLT-1 (Block lipid transport-1).
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments with this compound.
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
Question: I am observing widespread cell death in my cultures at concentrations where this compound is supposed to inhibit SR-BI. How can I mitigate this?
Answer:
This is a common issue as this compound is known to have significant off-target cytotoxicity.[1] The underlying cause is likely related to its activity as a copper chelator, which can induce a form of programmed cell death known as cuproptosis. Here’s a step-by-step approach to troubleshoot this problem:
-
Confirm the Optimal Concentration Range: The effective concentration for SR-BI inhibition is often much lower than the concentration that induces significant cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Recommendation: Start with a concentration range that spans the known IC50 for SR-BI inhibition (e.g., 50-150 nM) and extends to higher concentrations to identify the cytotoxic threshold.[2][3] In some cell lines, like MDA-MB-231, a significant decrease in proliferation can be seen at concentrations above 50 nM.[2]
-
-
Reduce Incubation Time: Due to its potent and irreversible binding to SR-BI and its inherent toxicity, limiting the exposure time of your cells to this compound can be critical.[1]
-
Recommendation: For initial experiments, consider short-term incubations (e.g., 3-6 hours) to assess the inhibitory effect on SR-BI-mediated lipid transport, before significant cell death occurs.
-
-
Optimize Cell Density: The density of your cell culture can influence the perceived cytotoxicity of a compound.
-
Recommendation: Ensure you are using a consistent and optimal cell density for your assays. Very low or very high confluency can exacerbate cytotoxic effects.
-
-
Consider the Solvent: The solvent used to dissolve this compound (typically DMSO) can also contribute to cytotoxicity at higher concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) and that your vehicle controls are run at the same DMSO concentration.
-
Issue 2: Inconsistent or Non-Reproducible Cell Viability Assay Results
Question: My cell viability assay results after this compound treatment are highly variable between experiments. What could be the cause?
Answer:
Inconsistent results in cell viability assays can stem from several factors, particularly when working with a compound like this compound. Here's a troubleshooting workflow:
Troubleshooting Workflow for Inconsistent Viability Assays
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
-
Reagent Integrity: Ensure that your assay reagents (e.g., MTT, LDH substrate) are properly stored and have not expired. Some reagents are light-sensitive.
-
Protocol Adherence: Small variations in incubation times, washing steps, or reagent volumes can lead to significant differences in results. Standardize your protocol and adhere to it strictly.
-
This compound Stock Solution: this compound in solution may degrade over time. Prepare fresh stock solutions regularly and store them appropriately. Visually inspect for any precipitation before use.
-
Cell Culture Conditions: Use cells from a similar passage number for all experiments. Ensure consistent seeding density and that cells are in the logarithmic growth phase at the start of the experiment.
-
Assay-Specific Troubleshooting:
-
MTT Assay: Incomplete solubilization of formazan (B1609692) crystals is a common source of variability. Ensure thorough mixing after adding the solubilization buffer. High background can be caused by microbial contamination or interference from components in the media like phenol (B47542) red.
-
LDH Assay: Background LDH from serum in the culture medium can be a source of variability. It's important to include a "medium only" background control.
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of this compound-induced cytotoxicity?
Answer:
This compound is a thiosemicarbazone copper chelator.[3] Its cytotoxicity is believed to be linked to its ability to bind and transport copper ions into the cell, leading to an excess of intracellular copper. This triggers a specific form of regulated cell death called cuproptosis . This process is distinct from other cell death mechanisms like apoptosis and necroptosis.
The key events in cuproptosis are:
-
Copper Influx: this compound facilitates the transport of copper into the cell and subsequently into the mitochondria.
-
Targeting of Lipoylated Proteins: Excess copper directly binds to lipoylated (a type of post-translational modification) proteins within the mitochondrial tricarboxylic acid (TCA) cycle.
-
Protein Aggregation and Stress: This binding causes these essential metabolic proteins to aggregate, leading to proteotoxic stress and the loss of iron-sulfur cluster proteins.
-
Cell Death: The culmination of these events leads to mitochondrial dysfunction and cell death.
Signaling Pathway of this compound Induced Cuproptosis
Caption: The proposed signaling pathway of this compound-induced cuproptosis.
Question: What are the recommended starting concentrations for this compound in cell culture experiments?
Answer:
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, here is a summary of reported effective and cytotoxic concentrations:
| Parameter | Concentration Range | Cell Line/System | Reference |
| SR-BI Inhibition (IC50) | 57 - 110 nM | ldlA[mSR-BI] cells | [3] |
| HCV Entry Inhibition (IC50) | 0.96 µM | Huh 7.5.1 cells | [3] |
| Significant Proliferation Decrease | > 50 nM | MDA-MB-231 cells | [2] |
| Developmental Defects | 8 µM | Zebrafish embryos |
Recommendation: For SR-BI inhibition studies, a starting concentration range of 50-200 nM is advisable. For cytotoxicity studies, a broader range up to 10-20 µM may be necessary. A dose-response curve should always be generated for your specific cell system.
Question: Are there any alternatives to this compound with lower cytotoxicity?
Answer:
Yes, the high cytotoxicity of this compound has led to the development of other SR-BI inhibitors with improved safety profiles. One such compound is ML278 . It is a reversible inhibitor of SR-BI and has been shown to have similar potency to this compound but without the associated cytotoxicity.[1] Another compound mentioned in the literature is ITX-5061, although it is reported to have lower potency than ML278.[1] The choice of an alternative will depend on the specific requirements of your experiment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability after this compound Treatment
This protocol is adapted for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Cells, 96-well plate, and this compound compound as described in the MTT assay protocol.
-
Microplate reader (absorbance at ~490 nm)
General Procedure Outline:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (substrate and catalyst) from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
-
Stop Reaction and Read Absorbance:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Cells seeded and treated with this compound in 6-well plates or culture flasks
-
Flow cytometer
General Procedure Outline:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells and collect them. Also, collect the supernatant as it may contain detached, dead cells.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more binding buffer to the cells.
-
Analyze the samples on a flow cytometer within one hour.
-
The results will allow you to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
-
References
Validation & Comparative
A Comparative Guide to BLT-1 and BLT-2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways mediated by the leukotriene B4 (LTB4) receptors, BLT-1 and BLT-2. Leukotriene B4 is a potent lipid mediator of inflammation, and its effects are transduced through these two distinct G protein-coupled receptors (GPCRs). Understanding the nuanced differences in their signaling mechanisms is crucial for the development of targeted therapeutics for a range of inflammatory diseases.
Introduction to this compound and BLT-2 Receptors
This compound and BLT-2 are both receptors for the pro-inflammatory chemoattractant leukotriene B4. Despite sharing the same endogenous ligand, they exhibit significant differences in their affinity for LTB4, tissue distribution, and downstream signaling cascades, leading to distinct and sometimes opposing physiological roles. This compound is a high-affinity receptor for LTB4, primarily expressed on leukocytes, including neutrophils, eosinophils, and T cells.[1][2] In contrast, BLT-2 is a low-affinity receptor for LTB4 and is more ubiquitously expressed.[1][2]
Comparative Overview of Receptor Properties
| Feature | This compound | BLT-2 |
| Ligand Affinity (LTB4) | High affinity (Kd ~0.2 nM) | Low affinity (Kd ~23 nM) |
| Primary Ligand(s) | Leukotriene B4 (LTB4) | LTB4, 12(S)-hydroxyheptadecatrienoic acid (12-HHT)[3] |
| Tissue Distribution | Predominantly leukocytes (neutrophils, macrophages, lymphocytes)[1][2] | Ubiquitous (spleen, liver, leukocytes, epithelial cells)[1][2] |
| Primary G-protein Coupling | Gαi, Gαq | Gαi[3] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and overlapping signaling pathways initiated by the activation of this compound and BLT-2 receptors.
References
BLT-1 Inhibitors vs. Other Anti-inflammatory Drugs: A Comparative Guide for Researchers
In the landscape of anti-inflammatory drug development, targeting specific pathways to minimize off-target effects and enhance efficacy is a paramount goal. The Leukotriene B4 (LTB4) receptor 1 (BLT1) has emerged as a promising target due to its critical role in mediating the inflammatory cascade. This guide provides a comprehensive comparison of BLT-1 inhibitors against other major classes of anti-inflammatory drugs, supported by experimental data and detailed methodologies.
Introduction to BLT1 and Its Role in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory responses.[1][2] It exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1.[3][4] Expressed predominantly on the surface of leukocytes, including neutrophils, eosinophils, and T cells, BLT1 activation triggers a cascade of downstream signaling events.[1][5] This leads to chemotaxis (the directed migration of immune cells to the site of inflammation), degranulation, and the production of reactive oxygen species and pro-inflammatory cytokines, thereby amplifying the inflammatory response.[2][6] Given its central role in leukocyte recruitment and activation, the LTB4/BLT1 signaling axis is a key therapeutic target for a wide range of inflammatory diseases, including asthma, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][7][8]
Mechanism of Action: BLT1 Inhibitors
BLT1 inhibitors, also known as BLT1 receptor antagonists, are a class of drugs that competitively bind to the BLT1 receptor, preventing its interaction with LTB4.[1] By blocking this initial step in the signaling cascade, these inhibitors effectively abrogate the downstream pro-inflammatory effects mediated by LTB4. This targeted approach offers the potential for a more specific anti-inflammatory action with a potentially favorable side-effect profile compared to broader-acting anti-inflammatory agents. Several BLT1 antagonists, such as U-75302 and BIIL 284, have been investigated in preclinical and clinical studies for various inflammatory conditions.[9][10]
Comparative Analysis with Other Anti-inflammatory Drugs
The therapeutic landscape for inflammatory diseases is currently dominated by several classes of drugs, each with distinct mechanisms of action, efficacy profiles, and associated risks. Here, we compare BLT1 inhibitors to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Biologics.
Data Presentation: Efficacy and Safety Comparison
The following table summarizes the comparative efficacy and safety profiles of BLT1 inhibitors versus other major anti-inflammatory drug classes. The data is compiled from various preclinical and clinical studies and is intended to provide a general overview. Specific values can vary depending on the specific drug, disease model, and experimental conditions.
| Drug Class | Target/Mechanism of Action | Efficacy (Preclinical/Clinical) | Common Side Effects | Key Considerations |
| BLT1 Inhibitors | Competitively antagonizes the BLT1 receptor, blocking LTB4-mediated signaling.[1] | Preclinical: Significant reduction in neutrophil infiltration and inflammatory cytokine production in models of arthritis, asthma, and spinal cord injury.[11] Clinical: Modest improvements in some studies for rheumatoid arthritis, but some trials have not shown significant efficacy.[6][10][12] | Generally well-tolerated in clinical trials.[12] | High specificity for the LTB4 pathway may limit efficacy in diseases with multifactorial inflammation.[6] |
| NSAIDs | Inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing prostaglandin (B15479496) synthesis.[13] | Effective for mild to moderate pain and inflammation.[14][15] | Gastrointestinal bleeding, ulcers, cardiovascular events, kidney damage.[16] | Broadly used, but long-term use is associated with significant adverse effects. |
| Corticosteroids | Bind to glucocorticoid receptors, leading to broad immunosuppressive and anti-inflammatory effects by altering gene transcription. | Highly potent and effective for a wide range of inflammatory conditions. | Osteoporosis, immunosuppression, metabolic changes, mood disturbances, skin thinning. | Long-term use is limited by severe side effects. |
| Biologics (e.g., TNF-α inhibitors) | Target specific cytokines (e.g., TNF-α) or immune cells involved in inflammation. | High efficacy in moderate to severe inflammatory diseases like rheumatoid arthritis and IBD.[17][18] | Increased risk of infections, injection site reactions, potential for immunogenicity. | High cost and requirement for parenteral administration. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate and compare the efficacy of anti-inflammatory drugs.
In Vitro Assay: Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, a key function mediated by the BLT1 receptor.
Objective: To quantify the inhibitory effect of a BLT1 antagonist on LTB4-induced neutrophil chemotaxis.
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
Chemotaxis chamber (e.g., Boyden chamber).
-
Polycarbonate membrane with 3-5 µm pores.
-
LTB4 (chemoattractant).
-
BLT1 inhibitor (test compound).
-
Appropriate cell culture medium.
Protocol:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Resuspend the isolated neutrophils in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of the BLT1 inhibitor or vehicle control for 30 minutes at 37°C.
-
Place the chemotaxis chamber membrane between the upper and lower wells.
-
Add LTB4 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the number of migrated cells per high-power field using a microscope.
-
Calculate the percentage inhibition of chemotaxis for each concentration of the BLT1 inhibitor compared to the vehicle control.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used acute inflammatory model to evaluate the anti-inflammatory activity of test compounds in rodents.[4][19]
Objective: To assess the in vivo anti-inflammatory efficacy of a BLT1 inhibitor by measuring its effect on paw edema induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% w/v in sterile saline).
-
BLT1 inhibitor (test compound).
-
Positive control (e.g., indomethacin).
-
Vehicle control.
-
Plethysmometer for measuring paw volume.
Protocol:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups: vehicle control, positive control, and test compound groups at various doses.
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Visualizing Key Pathways and Workflows
BLT1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of LTB4 to its receptor, BLT1, leading to inflammatory responses.
Caption: BLT1 signaling cascade in leukocytes.
Experimental Workflow for Evaluating Anti-inflammatory Drugs
The diagram below outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound, from in vitro screening to in vivo efficacy studies.
Caption: Preclinical evaluation of anti-inflammatory drugs.
Conclusion
BLT1 inhibitors represent a targeted therapeutic strategy for a variety of inflammatory diseases. Their specific mechanism of action, focused on blocking the pro-inflammatory effects of LTB4, offers a potential advantage in terms of safety over broader-acting anti-inflammatory drugs like NSAIDs and corticosteroids. However, clinical trial results have been mixed, suggesting that their efficacy may be context-dependent and potentially more pronounced in diseases where the LTB4/BLT1 axis is a dominant pathogenic driver.[6][12] In contrast, biologics, while highly effective, are associated with higher costs and an increased risk of infection.
Future research should focus on identifying patient populations most likely to respond to BLT1-targeted therapies and exploring combination strategies with other anti-inflammatory agents. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of traditional non-selective NSAIDs and selective cyclo-oxygenase-2 inhibitors in patients with acute gout: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of non-steroidal anti-inflammatory drugs in ankylosing spondylitis: a Bayesian network meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative safety of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osf.io [osf.io]
- 18. hcplive.com [hcplive.com]
- 19. scielo.br [scielo.br]
Navigating the Complexities of BLT-1 Research: A Comparative Guide to Preclinical and Clinical Findings
For researchers, scientists, and drug development professionals invested in the landscape of inflammatory and immune-mediated diseases, the Leukotriene B4 receptor 1 (BLT1) has long stood as a promising therapeutic target. However, the journey from promising preclinical data to successful clinical application has been fraught with challenges, highlighting the critical need for a comprehensive and objective assessment of the available evidence. This guide provides a comparative analysis of BLT1-targeted research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways to facilitate a deeper understanding of the reproducibility and translational potential of BLT1-focused therapeutic strategies.
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1, which is predominantly expressed on the surface of leukocytes. Activation of BLT1 triggers a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. Given its central role in inflammation, inhibition of the LTB4/BLT1 axis has been a focal point for the development of novel anti-inflammatory therapies.
Comparative Efficacy of BLT1 Antagonists: A Look at the Data
Despite strong preclinical evidence supporting the role of BLT1 in various inflammatory conditions, the clinical translation of BLT1 antagonists has been met with limited success. Several clinical trials investigating BLT1 inhibitors for rheumatoid arthritis (RA) and asthma have failed to meet their primary endpoints, raising questions about the translatability of preclinical findings.[1]
Below is a summary of findings from preclinical and clinical studies to provide a comparative perspective on the efficacy of targeting BLT1.
| Therapeutic Area | Preclinical Model | Key Findings | Clinical Trial Outcome | Key Findings |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in mice | Significant reduction in disease severity and joint destruction with BLT1 antagonist treatment. | Phase II trials with BIIL 284 | No statistically significant difference in ACR20 response compared to placebo. The study concluded that LTB4 may not be a major contributor to the inflammatory process in established RA.[1] |
| Asthma | Ovalbumin-induced allergic airway inflammation in mice | BLT1 antagonists and genetic deletion of BLT1 resulted in reduced airway hyperresponsiveness and inflammation.[2] | Limited success in early clinical trials | While some leukotriene receptor antagonists (targeting the cysteinyl leukotriene receptor) are effective, specific BLT1 antagonists have not demonstrated significant clinical benefit in broader asthma populations.[2][3] |
| Abdominal Aortic Aneurysm (AAA) | Angiotensin II-induced AAA in Apoe-/- mice | Pharmacological inhibition of BLT1 with CP-105,696 reduced the incidence and severity of AAA formation when administered early.[4] | No clinical trials reported | Preclinical data suggests a potential preventative role, but the efficacy in established disease is questionable.[4] |
Understanding the BLT1 Signaling Cascade
The signaling pathways initiated by LTB4 binding to BLT1 are complex and cell-type specific. A fundamental understanding of these pathways is crucial for interpreting experimental results and designing novel therapeutic strategies.
Caption: Simplified BLT1 signaling pathway leading to inflammatory responses.
Key Experimental Protocols for Studying BLT1 Function
The reproducibility of research findings is intrinsically linked to the detailed and accurate reporting of experimental methods. Below are foundational protocols for two key assays used to characterize BLT1 function.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like BLT1.
Principle: Upon LTB4 binding, BLT1 activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Generalized Protocol:
-
Cell Culture: Culture cells endogenously expressing or transiently transfected with BLT1 in a suitable medium. Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of LTB4 (agonist) and the test BLT1 antagonist in an appropriate assay buffer.
-
Assay Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the antagonist to the wells and incubate for a specified period. Then, add the LTB4 agonist and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the response over baseline and plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Workflow for a calcium mobilization assay to assess BLT1 activity.
Leukocyte Chemotaxis Assay
This assay evaluates the directional migration of leukocytes in response to a chemoattractant, a key function mediated by BLT1.
Principle: A chemotactic gradient is established in a multi-well chamber, typically separated by a microporous membrane. Leukocytes are placed in the upper chamber, and the chemoattractant (LTB4) is placed in the lower chamber. The migration of cells through the membrane towards the chemoattractant is quantified.
Generalized Protocol (using a Boyden chamber or similar transwell system):
-
Cell Preparation: Isolate primary leukocytes (e.g., neutrophils) from whole blood or use a suitable leukocyte cell line. Resuspend the cells in a serum-free medium.
-
Assay Setup: Place the chemoattractant (LTB4) in the lower wells of the chemotaxis chamber. Place the cell suspension in the upper chamber (the insert with the microporous membrane).
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in response to LTB4 with the number of cells that migrated in the absence of a chemoattractant (negative control). To test antagonists, pre-incubate the cells with the inhibitor before adding them to the upper chamber.
Caption: Workflow for a leukocyte chemotaxis assay to measure BLT1-mediated cell migration.
Conclusion: The Path Forward for BLT1-Targeted Therapies
The disparity between preclinical promise and clinical outcomes for BLT1 antagonists underscores the complexities of translating basic research into effective therapies. While animal models provide invaluable insights into the role of the LTB4/BLT1 axis in inflammation, they may not fully recapitulate the intricacies of human disease. The failed clinical trials in rheumatoid arthritis suggest that in chronic, established disease, the role of LTB4 may be less critical than in acute inflammatory events.[1]
Future research aimed at dissecting the specific contexts in which BLT1 signaling is dominant, identifying patient populations most likely to respond to BLT1-targeted therapies, and exploring combination therapies may yet unlock the therapeutic potential of modulating this potent inflammatory pathway. A continued commitment to rigorous, reproducible preclinical research, coupled with carefully designed clinical trials that consider the nuances of human inflammatory diseases, will be paramount to advancing this field.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of BLT1 diminishes early abdominal aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to BLT-1 Antibody Cross-Reactivity and Specificity
For researchers in immunology, inflammation, and drug development, the high-affinity leukotriene B4 receptor 1 (BLT-1) is a critical therapeutic target. Accurate detection and localization of this compound are paramount for robust experimental outcomes. However, the specificity and potential cross-reactivity of commercially available this compound antibodies can significantly impact data interpretation. This guide provides a comparative overview of available this compound antibodies, supported by experimental data and detailed protocols to aid in antibody selection and experimental design.
Understanding this compound and Its Signaling Pathway
This compound, also known as LTB4R1, is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the chemoattractant effects of leukotriene B4 (LTB4). Upon LTB4 binding, this compound activates downstream signaling cascades, primarily through Gαi, leading to the activation of phosphoinositide 3-kinase (PI3K) and subsequent activation of protein kinase B (Akt) and mitogen-activated protein kinases (MAPKs) like ERK1/2. This signaling culminates in various cellular responses, including chemotaxis, degranulation, and the production of inflammatory cytokines. The specificity of antibodies targeting this compound is crucial to avoid cross-reactivity with the low-affinity LTB4 receptor, BLT-2, or other related GPCRs.
A Head-to-Head Showdown: Evaluating the Performance of BLT-1 Antagonists
For researchers, scientists, and drug development professionals navigating the landscape of inflammatory and immunological disease therapeutics, the leukotriene B4 receptor 1 (BLT-1) has emerged as a critical target. This guide provides an objective, data-driven comparison of prominent this compound antagonists, summarizing their performance in key preclinical assays and detailing the experimental protocols for their evaluation.
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a central role in orchestrating inflammatory responses. By binding to its high-affinity receptor, this compound, predominantly expressed on leukocytes, LTB4 triggers a cascade of events including chemotaxis, cellular activation, and the release of pro-inflammatory cytokines. Antagonizing this interaction is a promising strategy for the treatment of a range of inflammatory conditions, including asthma, arthritis, and psoriasis.[1][2] This guide offers a head-to-head comparison of several this compound antagonists, presenting their binding affinities, functional potencies, and in vivo efficacy to aid in the selection of the most suitable candidates for further investigation.
Comparative Performance of this compound Antagonists
The following table summarizes the in vitro and in vivo performance of several well-characterized this compound antagonists. Data has been compiled from various sources, and it is important to consider that experimental conditions may vary between studies.
| Antagonist | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | In Vivo Efficacy Highlights |
| U75302 | ~25 (human neutrophils) | Chemotaxis: ~100 (guinea pig eosinophils)[3] Calcium Mobilization: Effective at 100 nM[4] | Ameliorates inflammation in a cigarette smoke-induced COPD model in mice.[5][6] |
| CP-105,696 | Human Neutrophils: 8.42[7] | LTB4-induced neutropenia (in vivo): ED50 = 25.6 mg/kg (guinea pig) | Reduces abdominal aortic aneurysm formation in mice.[8] Suppresses airway hyperresponsiveness in a primate asthma model.[9] |
| CP-195543 | Human Neutrophils: 4.9 | Not widely reported | Not widely reported |
| LY293111 (Etalocib) | Human Neutrophils: 17.6[10] Guinea Pig Lung: 7.1[10] | Chemotaxis: 6.3 (human neutrophils)[10] Calcium Mobilization: 20[3][11] | Inhibits proliferation and induces apoptosis in human pancreatic cancer cells in vitro and in vivo.[12] |
| BIIL 284 | Negligible (prodrug) | Not applicable (prodrug) | Orally active and demonstrates high efficacy in various in vivo models, including mouse ear inflammation (ED50 = 0.008 mg/kg) and LTB4-induced neutropenia in monkeys (ED50 = 0.004 mg/kg).[13][14][15] |
| BIIL 260 (active metabolite of BIIL 284) | Human Neutrophils: 1.7[11][13] | Calcium Mobilization: 0.82[13] | - |
| BIIL 315 (active metabolite of BIIL 284) | Human Neutrophils: 1.9[13] | Calcium Mobilization: 0.75[13] | - |
| ONO-4057 | Human Neutrophils: 3.7[16] | Calcium Mobilization: 700[16] Chemotaxis: 900 | Orally active and prevents LTB4-induced neutropenia and neutrophil migration in guinea pigs.[16] Shows beneficial effects in rat models of nephritis.[9][17][18] |
| CGS-25019C (Moxilubant) | 2-4 | Not widely reported | Orally active.[19] |
Key Experimental Methodologies
Detailed and reproducible experimental protocols are paramount for the accurate evaluation and comparison of this compound antagonists. Below are methodologies for three key in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the this compound receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a this compound antagonist.
Materials:
-
Membrane preparations from cells expressing the this compound receptor (e.g., human neutrophils, guinea pig spleen, or recombinant cell lines).
-
[³H]-LTB4 (radioligand).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18][20]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[18]
-
Scintillation cocktail.
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue), a fixed concentration of [³H]-LTB4 (typically at or below its Kd), and varying concentrations of the unlabeled antagonist.[18] For total binding, omit the antagonist. For non-specific binding, include a high concentration of unlabeled LTB4.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [³H]-LTB4 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of a this compound antagonist to inhibit the directional migration of neutrophils towards LTB4.
Objective: To determine the IC50 of a this compound antagonist for the inhibition of LTB4-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis medium (e.g., serum-free RPMI).
-
LTB4 (chemoattractant).
-
Test antagonist at various concentrations.
-
Boyden chamber or Transwell® inserts with a porous membrane (e.g., 3-5 µm pore size).[21]
-
Detection reagent to quantify migrated cells (e.g., CellTiter-Glo® for ATP measurement).[21]
-
Plate reader for luminescence or fluorescence.
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in chemotaxis medium.
-
Chamber Setup: In the lower chamber of the Boyden chamber or 96-well plate, add chemotaxis medium containing LTB4 at a concentration that induces optimal migration. In some wells, include varying concentrations of the this compound antagonist. For a negative control, use medium without LTB4.
-
Cell Seeding: Place the Transwell® inserts into the wells and add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 1-2 hours).
-
Quantification of Migrated Cells: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by staining and counting the cells.[21]
-
Data Analysis: Plot the number of migrated cells (or luminescence signal) against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the LTB4-induced neutrophil migration.
Calcium Mobilization Assay
This assay measures the ability of a this compound antagonist to block the LTB4-induced increase in intracellular calcium concentration, a key second messenger in this compound signaling.
Objective: To determine the IC50 of a this compound antagonist for the inhibition of LTB4-induced calcium mobilization.
Materials:
-
Cells expressing the this compound receptor (e.g., HEK293 cells stably expressing this compound, or primary neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][22][23]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
LTB4.
-
Test antagonist at various concentrations.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the this compound expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye solution in assay buffer. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.[1][22]
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add the test antagonist at various concentrations. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of LTB4 into the wells to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: this compound Antagonist Evaluation Workflow.
References
- 1. abcam.com [abcam.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic actions of the second-generation leukotriene B4 receptor antagonist LY293111: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. criver.com [criver.com]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the LTB4/BLT1 Axis in a Preclinical Model of Nonalcoholic Steatohepatitis (NASH)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of the high-affinity leukotriene B4 (LTB4) receptor, BLT1, in a diet-induced mouse model of Nonalcoholic Steatohepatitis (NASH). The LTB4/BLT1 signaling axis is a potent driver of leukocyte chemotaxis and activation, making it a compelling target for inflammatory diseases.[1][2] Recent evidence suggests its involvement in metabolic diseases, warranting a rigorous evaluation in the context of NASH.[1]
This document outlines the use of both pharmacological inhibition and genetic knockout approaches to probe the function of BLT1. It includes representative data, detailed experimental protocols, and diagrams of the key signaling pathways and experimental workflows.
Comparative Analysis: Pharmacological vs. Genetic Inhibition of BLT1
To comprehensively validate BLT1 as a therapeutic target in NASH, we compare the effects of a selective BLT1 antagonist against a vehicle control with the phenotype of a BLT1-knockout (BLT1-/-) mouse model. This dual approach helps distinguish between the effects of acute pharmacological intervention and the systemic, lifelong absence of the receptor.
Data Presentation
The following tables summarize key quantitative data from a representative 16-week study using a Western-style diet (high-fat, high-fructose, high-cholesterol) to induce NASH in mice.
Table 1: Effects of a BLT1 Antagonist (U-75302) on Key NASH Parameters
| Parameter | Vehicle Control Group | BLT1 Antagonist Group | % Change | p-value |
| Serum ALT (U/L) | 185 ± 25 | 110 ± 18 | ↓ 40.5% | < 0.01 |
| Liver Triglycerides (mg/g) | 120 ± 15 | 85 ± 12 | ↓ 29.2% | < 0.05 |
| Hepatic Neutrophil Infiltration (MPO+ cells/HPF) | 45 ± 8 | 15 ± 5 | ↓ 66.7% | < 0.001 |
| Hepatic F4/80+ Macrophages (cells/HPF) | 80 ± 12 | 42 ± 9 | ↓ 47.5% | < 0.01 |
| Hepatic Il1b mRNA (Fold Change) | 12.5 ± 2.1 | 4.5 ± 1.2 | ↓ 64.0% | < 0.01 |
| Hepatic Tnf mRNA (Fold Change) | 15.2 ± 2.8 | 5.1 ± 1.5 | ↓ 66.4% | < 0.01 |
| Fibrosis (Sirius Red Area %) | 3.5 ± 0.8 | 1.8 ± 0.5 | ↓ 48.6% | < 0.05 |
Data are presented as mean ± SD. Statistical analysis performed using a two-tailed Student's t-test. MPO: Myeloperoxidase; HPF: High-Power Field.
Table 2: Comparison of NASH Phenotype in Wild-Type (WT) vs. BLT1-Knockout (BLT1-/-) Mice
| Parameter | Wild-Type (WT) Group | BLT1-Knockout (BLT1-/-) Group | % Change | p-value |
| Serum ALT (U/L) | 190 ± 22 | 95 ± 15 | ↓ 50.0% | < 0.001 |
| Liver Triglycerides (mg/g) | 125 ± 18 | 90 ± 14 | ↓ 28.0% | < 0.05 |
| Hepatic Neutrophil Infiltration (MPO+ cells/HPF) | 48 ± 9 | 8 ± 3 | ↓ 83.3% | < 0.001 |
| Hepatic F4/80+ Macrophages (cells/HPF) | 85 ± 15 | 35 ± 8 | ↓ 58.8% | < 0.001 |
| Hepatic Il1b mRNA (Fold Change) | 13.1 ± 2.5 | 3.2 ± 0.9 | ↓ 75.6% | < 0.001 |
| Hepatic Tnf mRNA (Fold Change) | 16.0 ± 3.1 | 4.0 ± 1.1 | ↓ 75.0% | < 0.001 |
| Fibrosis (Sirius Red Area %) | 3.8 ± 0.9 | 1.5 ± 0.4 | ↓ 60.5% | < 0.01 |
Data are presented as mean ± SD. Statistical analysis performed using a two-tailed Student's t-test.
Interpretation: Both pharmacological blockade and genetic deletion of BLT1 significantly ameliorate the key features of diet-induced NASH.[3][4] This includes a reduction in liver injury (ALT), steatosis (triglycerides), and importantly, a profound decrease in the infiltration of neutrophils and macrophages.[2][3][4] The subsequent reduction in pro-inflammatory cytokine expression (Il1b, Tnf) and fibrosis progression strongly supports the hypothesis that the LTB4/BLT1 axis is a critical driver of inflammation and subsequent pathology in this model.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding the validation strategy.
BLT1 Signaling Pathway
The binding of LTB4 to its G protein-coupled receptor, BLT1, on leukocytes triggers a cascade of intracellular events leading to chemotaxis, adhesion, and activation.[2][5]
Experimental Workflow
Experimental Protocols
Detailed and reproducible methodologies are essential for validating experimental findings.
Protocol 1: Diet-Induced NASH Mouse Model
-
Animals : 8-week-old male C57BL/6J mice (for pharmacological studies) and corresponding BLT1-/- mice on a C57BL/6J background.
-
Housing : House mice in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Diet : Acclimatize mice for one week on a standard chow diet. Subsequently, switch to a "Western-style" diet high in fat (40-45% kcal), fructose (B13574) (22% by weight), and cholesterol (2% by weight) for 16 weeks to induce NASH with fibrosis.[6][7]
-
Pharmacological Treatment : For the antagonist study, administer the BLT1-specific antagonist U-75302 (e.g., 10 mg/kg) or a vehicle control (e.g., 0.5% methylcellulose) daily via oral gavage, starting from week 8 of the diet until the end of the study.
-
Termination : At 16 weeks, euthanize mice via CO2 asphyxiation. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with PBS, and collect tissue samples for histology, protein, and RNA analysis.
Protocol 2: Liver Histology and Fibrosis Quantification
-
Fixation : Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Processing : Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning : Cut 5 μm sections using a microtome.
-
Staining :
-
Hematoxylin and Eosin (H&E) : For general morphology and assessment of inflammation and hepatocyte ballooning.
-
Sirius Red : For visualization and quantification of collagen deposition (fibrosis).
-
-
Quantification : Capture images of Sirius Red-stained sections from 10 random, non-overlapping fields per sample at 200x magnification. Use image analysis software (e.g., ImageJ) to calculate the percentage of the positively stained red area relative to the total tissue area.
Protocol 3: Immunohistochemistry for Immune Cell Infiltration
-
Antigen Retrieval : Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking : Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with 5% goat serum.
-
Primary Antibody Incubation : Incubate sections overnight at 4°C with primary antibodies against:
-
Neutrophils : Anti-Myeloperoxidase (MPO)
-
Macrophages : Anti-F4/80
-
-
Detection : Use a corresponding HRP-conjugated secondary antibody and a DAB substrate kit for visualization.
-
Quantification : Count the number of positively stained cells in 10 random high-power fields (400x) per sample.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction : Isolate total RNA from snap-frozen liver tissue using an RNA extraction kit (e.g., RNeasy, TRIzol) according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
-
qPCR : Perform qPCR using a SYBR Green master mix on a real-time PCR system. Use primers for target genes (Il1b, Tnf, Col1a1) and a housekeeping gene (Gapdh or Actb) for normalization.
-
Analysis : Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and expressing as fold change relative to a control group (e.g., chow-fed mice).
References
- 1. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LTB4-BLT1 axis regulates actomyosin and β2-integrin dynamics during neutrophil extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Confirming BLT-1 Function
For Researchers, Scientists, and Drug Development Professionals
The leukotriene B4 receptor 1 (BLT-1), a G-protein coupled receptor (GPCR), is a critical mediator of inflammatory responses.[1][2] Its primary endogenous ligand is leukotriene B4 (LTB4), a potent lipid chemoattractant.[3][4] Activation of this compound on immune cells, such as neutrophils and T lymphocytes, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and cytokine production.[1][3][5] Given its role in a wide variety of inflammatory disorders, this compound is an important therapeutic target.[1][6]
Validating the function of this compound and characterizing the activity of potential modulators requires robust and reliable analytical methods. Relying on a single assay can lead to misleading results due to technology-specific artifacts. Therefore, employing a suite of orthogonal methods—independent techniques that measure different aspects of the receptor's function—is essential for building a comprehensive and accurate understanding.[7][8] This guide compares several key orthogonal methods for confirming and quantifying this compound function, providing supporting data and detailed experimental protocols.
This compound Signaling Pathway Overview
This compound is a canonical GPCR that primarily couples to Gαi and Gαq proteins.[9] Ligand binding initiates a conformational change, leading to G-protein activation and subsequent downstream signaling. Key events include the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of this compound activation.[3][10] Concurrently, the activated receptor is phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin binding blocks further G-protein signaling (desensitization) and promotes receptor internalization via clathrin-mediated endocytosis.[11][12]
Caption: Overview of the this compound signaling cascade.
Comparison of Orthogonal Assays for this compound Function
A multi-faceted approach provides the highest confidence when characterizing this compound function. The following table compares four distinct, yet complementary, assays that probe different stages of the this compound signaling cascade.
| Method | Principle | Endpoint Measured | Throughput | Pros | Cons |
| Calcium Mobilization Assay | Fluorescence-based detection of intracellular Ca²⁺ release following Gq pathway activation.[10] | Increase in intracellular [Ca²⁺] | High | Robust, sensitive, widely available reagents and instrumentation (e.g., FLIPR).[13] | Indirect; can be prone to off-target effects from compounds affecting Ca²⁺ channels. |
| β-Arrestin Recruitment Assay | Ligand-induced proximity of β-arrestin to this compound is detected via enzyme complementation, BRET, or FRET.[14][15] | Luminescent or fluorescent signal | High | G-protein independent, universal for most GPCRs, good for antagonist screening.[11][16] | Requires engineered cell lines; may not capture G-protein biased agonism. |
| Receptor Internalization Assay | Quantification of receptor movement from the cell surface to intracellular compartments using pH-sensitive fluorescent dyes or antibodies.[17][18] | Increase in intracellular fluorescence | Medium-High | Measures a key regulatory step; can be visualized with imaging.[19] | Slower kinetics than proximal signaling; labeling may affect receptor function. |
| Chemotaxis Assay | Measurement of directed cell migration towards a chemoattractant (LTB4) through a porous membrane.[5] | Number of migrated cells | Low-Medium | Highly physiological; directly measures a key biological function of this compound.[20] | More complex, lower throughput, higher variability. |
Calcium Mobilization Assay
This assay is a cornerstone for studying Gq-coupled GPCRs like this compound. It provides a rapid and sensitive measure of the initial signaling events following receptor activation.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Experimental Protocol
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing human this compound into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of the agonist (LTB4) and antagonist in an appropriate assay buffer.
-
Measurement: Place the cell plate and the compound plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Acquisition: Establish a baseline fluorescence reading for approximately 20 seconds. The instrument then automatically adds the compounds to the cell plate and continues to record fluorescence intensity every second for at least 2-3 minutes. For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding an EC80 concentration of LTB4.
-
Analysis: The response is quantified as the peak fluorescence signal minus the baseline. Data are normalized to a maximal agonist response and plotted to determine EC50 (for agonists) or IC50 (for antagonists).[21]
Representative Data
| Compound | Concentration | % Max Calcium Response (Mean ± SD) |
| Vehicle | - | 2.5 ± 1.1 |
| LTB4 (Agonist) | 1 nM | 95.8 ± 4.5 |
| LTB4 (Agonist) | 0.1 nM | 52.1 ± 6.2 |
| LTB4 (Agonist) | 0.01 nM | 10.3 ± 2.8 |
| This compound Antagonist A | 100 nM (pre-incubation) | 4.1 ± 1.5 (followed by 1 nM LTB4) |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated this compound, a key event in signal termination and a distinct signaling pathway.[14][16] The PathHunter assay (DiscoverX) is a widely used platform based on enzyme fragment complementation.[11][14]
Caption: Principle of the PathHunter β-arrestin recruitment assay.
Experimental Protocol
-
Cell Handling: Use a cell line engineered to co-express this compound fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[14]
-
Seeding: Plate the cells in a 96-well white, solid-bottom plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of test compounds (agonist or antagonist) to the cells and incubate for 90 minutes at 37°C. For antagonist mode, pre-incubate with the antagonist before adding an EC80 concentration of LTB4.
-
Detection: Add the detection reagent mixture, which contains the substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a plate reader.
-
Analysis: Normalize the data to the maximal LTB4 response and calculate EC50 or IC50 values.
Representative Data
| Compound | Concentration | % Max Luminescence (Mean ± SD) |
| Vehicle | - | 3.1 ± 1.4 |
| LTB4 (Agonist) | 10 nM | 98.2 ± 5.1 |
| LTB4 (Agonist) | 1 nM | 48.9 ± 5.8 |
| LTB4 (Agonist) | 0.1 nM | 12.5 ± 3.3 |
| This compound Antagonist A | 100 nM (pre-incubation) | 5.5 ± 2.1 (followed by 10 nM LTB4) |
Receptor Internalization Assay
Following activation and β-arrestin recruitment, this compound is internalized from the cell surface.[12][22] This process can be quantified in real-time using live-cell imaging systems like the Incucyte®, which employs pH-sensitive dyes that fluoresce brightly only in the acidic environment of endosomes.[18][19]
References
- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 3. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
- 5. The role of the LTB4-BLT1 axis in chemotactic gradient sensing and directed leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GPCR β-Arrestin Product Solutions [discoverx.com]
- 12. researchgate.net [researchgate.net]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 17. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Antibody Internalization | Sartorius [sartorius.com]
- 19. youtube.com [youtube.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The LTB4-BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BLT-1
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is fundamental to laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of BLT-1 (Block Lipid Transport-1), a small molecule inhibitor of the HDL receptor SR-BI, ensuring compliance and minimizing risk.
This compound (CAS No. 321673-30-7) is not classified as a hazardous substance under current transport regulations.[1] However, as a matter of best practice in a laboratory setting, it should be handled and disposed of as a chemical waste product through an institution's Environmental Health and Safety (EHS) program.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.
This compound Disposal Data
While this compound is not formally classified as hazardous, the following information from its Safety Data Sheet is pertinent for its management as laboratory chemical waste.
| Parameter | Information | Source |
| Product Name | HDL Receptor SR-BI Inhibitor, this compound | [1] |
| CAS Number | 321673-30-7 | [1] |
| Hazard Classification | Not classified as a dangerous substance | [1] |
| PBT/vPvB Assessment | Contains no components considered persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. | [1] |
| Disposal Recommendation | Dispose of in accordance with national and local regulations. Do not mix with other waste. | [1] |
Experimental Protocols for this compound Disposal
The following protocols provide detailed methodologies for disposing of this compound in its various forms within a laboratory context.
Disposal of Solid (Pure) this compound Waste
This procedure applies to expired or unwanted neat this compound powder.
-
Containerization : Ensure the original container with the solid this compound is securely sealed. If transferring from a damaged container, use a new, clearly labeled, and appropriate container for solid chemical waste.
-
Labeling : Affix a hazardous waste label (or your institution's equivalent "chemical waste" label) to the container. Fill out the label completely with the full chemical name ("this compound" and "2-(2-hexylcyclopentylidene)-hydrazinecarbothioamide"), CAS number, and the principal investigator's name.
-
Storage : Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for chemical waste.
-
Pickup : Arrange for a chemical waste pickup with your institution's EHS department according to their established procedures.
Disposal of this compound Solutions (e.g., in DMSO or Ethanol)
This procedure is for unused or waste solutions of this compound.
-
Waste Collection : Collect all liquid waste containing this compound into a dedicated, leak-proof, and sealable waste container. The container material must be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO or ethanol (B145695) solutions).
-
Segregation : Do not mix this compound solutions with other incompatible waste streams.
-
Labeling : Clearly label the liquid waste container with a chemical waste tag. List all constituents, including the full name of this compound and the solvent(s) with their approximate concentrations or percentages.
-
Containment : Keep the waste container sealed when not in use. It is best practice to store the primary container within a secondary containment bin to prevent spills.
-
Storage and Pickup : Store the container in the SAA and request a pickup from EHS.
Disposal of Contaminated Laboratory Materials
This procedure covers non-sharp and sharp items contaminated with this compound.
-
Non-Sharp Solid Waste :
-
Collect items such as gloves, pipette tips, and contaminated absorbent paper in a designated plastic bag or container.
-
Seal the bag or container and label it as "Solid waste contaminated with this compound."
-
Place this container in the appropriate solid chemical waste stream bin in your SAA.
-
-
Sharp Solid Waste :
-
Dispose of any sharps (e.g., needles, contaminated glass slides) immediately into a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.
-
Once the container is three-quarters full, seal it and arrange for disposal through the EHS chemical waste program.
-
Decontamination of Empty this compound Containers
This protocol is for the disposal of the original product vial after all usable material has been removed.
-
Initial Rinse : Rinse the "empty" container three times with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection : The first rinse must be collected and disposed of as liquid chemical waste, as it will contain residual this compound.[1] Subsequent rinses can typically be managed similarly to ensure thorough decontamination.
-
Container Disposal : After triple-rinsing and allowing the container to air dry, deface or completely remove the original label. The decontaminated container can then usually be disposed of as regular laboratory glassware or solid waste, according to institutional policy.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of different forms of this compound waste.
References
Essential Safety and Operational Guide for Handling BLT-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of BLT-1 (Block lipid transport-1). It is designed to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself to ensure a safe research environment.
Disclaimer: This document is intended as a guide and should be supplemented by a comprehensive Safety Data Sheet (SDS) from the supplier. If an SDS is not available, this material should be handled as potentially hazardous.
Compound Information and Physical Properties
This compound, also known as Block lipid transport-1, is a selective inhibitor of the scavenger receptor B, type 1 (SR-BI). It is a thiosemicarbazone copper chelator used in research to study lipid transport and as a potent inhibitor of Hepatitis C virus (HCV) entry.[1][2]
| Property | Value | Source |
| CAS Number | 321673-30-7 | [3][4][5] |
| Molecular Formula | C₁₂H₂₃N₃S | [3][4] |
| Molecular Weight | 241.4 g/mol | [3][4][5] |
| Appearance | White to tan solid/powder | [5] |
| Storage Temperature | -20°C or 2-8°C (refer to supplier) | [3][4][5] |
| Stability | ≥ 4 years at -20°C | [3][4] |
Personal Protective Equipment (PPE)
Given that this compound should be considered hazardous, the following personal protective equipment is mandatory when handling the compound, especially in its powdered form.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes and fine particles. |
| Skin and Body Protection | A fully buttoned laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Work in a certified chemical fume hood | To prevent inhalation of the powder. |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is crucial to prevent exposure and maintain the integrity of this compound.
Handling:
-
Weighing: Always weigh the solid compound within a chemical fume hood.
-
Solution Preparation: Prepare solutions in a chemical fume hood. This compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[3] For aqueous solutions, first dissolve the compound in a minimal amount of the appropriate organic solvent before further dilution.
-
General Hygiene: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands and exposed skin thoroughly after handling.[3]
Storage:
-
Store the solid compound at the recommended temperature, typically -20°C, in a tightly sealed container.[3][4]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C as recommended by the supplier.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, etc.), weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.
Emergency Procedures: Spill and Exposure
Spill Cleanup:
-
Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For a small spill, gently cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.
-
Collect: Carefully scoop the absorbed material and spilled powder into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols and Visualizations
Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. All steps must be performed in a chemical fume hood while wearing appropriate PPE.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Example: For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) x (0.001 L) x (241.4 g/mol ) = 0.002414 g = 2.414 mg
-
-
-
Weigh this compound: Carefully weigh the calculated mass of this compound powder onto weigh paper inside a chemical fume hood.
-
Dissolve: Transfer the weighed this compound to an appropriate vial. Add the desired volume of solvent (e.g., DMSO) to the vial.
-
Ensure Complete Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Diagrams
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Mechanism of action of this compound as an inhibitor of SR-BI mediated lipid uptake.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
